Technical Documentation Center

Coumarin 545 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Coumarin 545
  • CAS: 85642-11-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Coumarin 545: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Coumarin 545, a fluorescent dye with significant applications in materials science and biotechnology. We will delve into its core chemical and physical properties...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Coumarin 545, a fluorescent dye with significant applications in materials science and biotechnology. We will delve into its core chemical and physical properties, explore its photophysical behavior, and discuss its utility in advanced applications, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecule.

Unveiling the Molecular Architecture: Chemical Structure and Identification

Coumarin 545, a member of the coumarin family of dyes, possesses a rigidized molecular structure that contributes to its notable photostability and high fluorescence quantum yield.[1] Its formal chemical name is 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[2]benzopyrano[6,7,8-ij]quinolizin-11-one.[3][4] The molecule's identity is unequivocally established by its CAS number: 85642-11-1.[2][3][5]

The core of Coumarin 545 is a benzopyran-2-one system, which is fused to a quinolizine ring and further substituted with a benzothiazole group. This extensive π-conjugated system is the basis for its characteristic absorption and emission of light.

Caption: Chemical Structure of Coumarin 545.

Core Physicochemical Properties

A summary of the key physicochemical properties of Coumarin 545 is presented in the table below. These parameters are crucial for its handling, dissolution, and application in various experimental setups.

PropertyValueSource(s)
Molecular Formula C22H18N2O2S[2][3][6]
Molecular Weight 374.46 g/mol [2][3]
CAS Number 85642-11-1[2][3][5]
Appearance Gray to dark purple to black powder/crystal[4]
Melting Point 254 °C[5][7]
Solubility Slightly soluble in Chloroform and DMSO[5][7]
Storage Recommended to be stored in a cool, dark place (<15°C) and is light sensitive[4]

Photophysical Characteristics: A Deep Dive

The utility of Coumarin 545 stems from its excellent photophysical properties. Its rigid structure minimizes non-radiative decay pathways, leading to high fluorescence efficiency.

Absorption and Emission Spectra

Coumarin 545 exhibits a strong absorption in the blue region of the visible spectrum, with a maximum absorption wavelength (λmax) of approximately 477 nm when measured in acetonitrile.[4][7] Upon excitation, it emits bright green fluorescence. A closely related derivative, Coumarin 545T, shows an emission maximum at 506 nm in tetrahydrofuran (THF).[1] The distinct separation between its absorption and emission peaks (Stokes shift) is a desirable characteristic for fluorescence-based applications, as it minimizes self-absorption and enhances signal-to-noise ratios.

Quantum Yield and Fluorescence Lifetime

Synthesis and Purification

While a specific, detailed synthetic protocol for Coumarin 545 is not widely published in readily accessible literature, the synthesis of coumarin-based fluorescent compounds generally involves multi-step organic reactions.[10] A common approach involves the condensation of a substituted salicylaldehyde with an active methylene compound, followed by further modifications to introduce the desired functional groups.[10]

Representative Experimental Protocol: Synthesis of a Coumarin Derivative

The following is a generalized protocol for the synthesis of a coumarin derivative, which illustrates the fundamental chemical principles involved. Note: This is a representative example and would require optimization for the specific synthesis of Coumarin 545.

  • Reaction Setup: A mixture of a substituted 7,8-disubstituted coumarin 4-acetic acid and 7-diethylaminocoumarin-3-carbaldehyde is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: A catalytic amount of a base, such as piperidine, is added to the reaction mixture.

  • Reflux: The mixture is heated to reflux for several hours to drive the reaction to completion.

  • Workup and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Synthesis Workflow Reactants Substituted Coumarin Acetic Acid + 7-diethylaminocoumarin-3-carbaldehyde Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction Reflux Reflux Reaction->Reflux Workup Workup (Precipitation in Water) Reflux->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Purified Coumarin Derivative Purification->Product

Caption: A generalized workflow for the synthesis of a coumarin derivative.

Key Applications in Research and Technology

The unique properties of Coumarin 545 have led to its adoption in several high-technology fields.

Organic Light-Emitting Diodes (OLEDs)

Coumarin 545 is utilized as a green-emitting dopant in the emissive layer of OLEDs.[1] Its high fluorescence quantum yield and good thermal stability contribute to the fabrication of efficient and durable display and lighting technologies. A derivative, C545T, is particularly noted for its use in highly efficient OLED devices.[1]

Laser Dyes

The high quantum yield and photostability of coumarin derivatives make them excellent gain media for dye lasers.[9][11] Coumarin 545 and its derivatives can be dissolved in various solvents to create solutions that, when optically pumped, produce tunable laser emission in the green-yellow region of the spectrum.[12][13]

Fluorescent Probes and Bioimaging

Coumarin-based fluorescent probes are widely employed in biological and chemical sensing due to their sensitivity to the local environment.[14][15][] Coumarin 545's fluorescence properties can be modulated by factors such as solvent polarity, pH, and the presence of specific ions or biomolecules, making it a valuable tool for developing sensors and for bioimaging applications.[14]

A particularly interesting application of Coumarin 545 is in ratiometric fluorescence-based temperature measurements.[8][17] Its emission intensity exhibits an exceptionally low temperature dependence, with a temperature coefficient of only ~0.025% per °C.[8][17] This stability makes it an excellent internal reference in dual-emission fluorescent systems for precise temperature sensing.

Experimental Protocol: Characterization of Photophysical Properties

To ensure the quality and suitability of Coumarin 545 for a specific application, its photophysical properties must be accurately characterized. The following protocol outlines the key steps for measuring the absorption and fluorescence spectra, as well as the fluorescence quantum yield.

Materials and Equipment
  • Coumarin 545

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or THF)

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Reference quantum yield standard (e.g., Coumarin 1 in ethanol, quantum yield = 0.73)[18]

Procedure
  • Preparation of Stock Solution: Accurately weigh a small amount of Coumarin 545 and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, the concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the absorption maximum. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[18]

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 480-700 nm).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Coumarin 545 solution and a solution of the reference standard (e.g., Coumarin 1) of known quantum yield.

    • The quantum yield (Φ) of Coumarin 545 can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Photophysical Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield Determination Stock Prepare Stock Solution Working Prepare Working Solutions (Abs < 0.1 for fluorescence) Stock->Working MeasureAbs Measure UV-Vis Spectrum Working->MeasureAbs Excite Excite at λmax Working->Excite MeasureInt Measure Integrated Intensity (Sample & Reference) Working->MeasureInt DetAbsMax Determine λmax MeasureAbs->DetAbsMax MeasureFluo Measure Emission Spectrum Excite->MeasureFluo DetEmMax Determine λem MeasureFluo->DetEmMax CalculateQY Calculate Quantum Yield MeasureInt->CalculateQY

Sources

Exploratory

Technical Guide: Stability and Photostability of Coumarin 545

This guide provides a comprehensive technical analysis of the stability and photostability of Coumarin 545 (C545) and its stabilized derivative Coumarin 545T (C545T) . Executive Summary Coumarin 545 (C545) and its tetram...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the stability and photostability of Coumarin 545 (C545) and its stabilized derivative Coumarin 545T (C545T) .

Executive Summary

Coumarin 545 (C545) and its tetramethyl derivative Coumarin 545T (C545T) are benchmark green dopants used in tunable dye lasers and Organic Light-Emitting Diodes (OLEDs).[1] While C545 offers high quantum efficiency (


), it suffers from concentration quenching and moderate photostability. The industry standard has largely shifted to C545T , where steric hindrance from tetramethyl groups suppresses intermolecular interactions, significantly enhancing both thermal and photostability.

This guide details the degradation mechanisms, solvent dependencies, and validated protocols for assessing the stability of these critical fluorophores.

Chemical Identity
FeatureCoumarin 545 (C545)Coumarin 545T (C545T)
CAS Number 85642-11-1155306-71-1
Molecular Formula


Key Structural Difference Standard julolidine ringTetramethyl substitution on julolidine ring
Primary Advantage High intrinsic gainReduced concentration quenching; High solubility
Emission (

)
~515–520 nm (Solvent dependent)~505–510 nm (Solvent dependent)

Structural & Thermal Stability[3]

Structural Vulnerabilities

The core stability of C545 relies on the rigidity of the julolidine-coumarin fused system. However, two primary sites are vulnerable to degradation:

  • The Benzothiazole Linkage: Susceptible to photo-oxidation and radical attack during high-energy excitation.

  • The Lactone Ring: Hydrolytically unstable in highly alkaline environments, though relatively robust in neutral organic solvents.

C545T Enhancement: The addition of four methyl groups at the 1,1,7,7-positions of the quinolizine ring in C545T creates a "steric bumper." This prevents


-

stacking aggregation, which is the primary cause of concentration quenching and non-radiative decay pathways that generate heat and accelerate degradation.
Thermal Stability Profile (TGA/DSC)

Thermal stability is critical for vacuum deposition in OLED manufacturing.

  • Melting Point: C545T exhibits a melting point of 228°C , allowing for controlled sublimation.[1]

  • Decomposition Temperature (

    
    ):  Thermogravimetric Analysis (TGA) typically shows 
    
    
    
    weight loss up to 250–280°C under nitrogen.
  • Glass Transition (

    
    ):  When doped into host matrices (e.g., 
    
    
    
    ), C545T maintains morphological stability, preventing phase separation which degrades device lifetime.

Photostability & Degradation Mechanisms[9][10]

Photodegradation Pathways

Photobleaching in Coumarin 545 is primarily driven by Singlet Oxygen (


)  mechanisms and radical disproportionation.
  • Excitation & ISC: Upon excitation (

    
    ), a fraction of the population undergoes Intersystem Crossing (ISC) to the Triplet State (
    
    
    
    ).
  • Singlet Oxygen Generation: The long-lived triplet state transfers energy to ground-state oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ).
  • Oxidative Attack:

    
     attacks the electron-rich benzothiazole or the amine moiety, leading to N-dealkylation or ring cleavage.
    
Visualization: Photodegradation Pathway

Photodegradation S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 hv (470nm) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 ISC T1->S0 Phosphorescence SingletO2 Singlet Oxygen (1O2) T1->SingletO2 Energy Transfer (+O2) O2 Ground State O2 Oxidation Oxidative Attack (Benzothiazole/Amine) SingletO2->Oxidation Reaction Products Degradation Products (Amides, Sulfoxides) Oxidation->Products

Caption: Mechanism of Photo-oxidation in Coumarin 545 derivatives mediated by Singlet Oxygen.

Solvent Dependency[5]
  • Non-Polar Solvents (e.g., Cyclohexane): C545 shows higher quantum yields but lower solubility. Photostability is generally higher due to the lack of nucleophilic solvent interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Can induce Intermolecular Charge Transfer (ICT) states. While these solvents shift emission to the green/red, they can facilitate hydrogen-bonding assisted non-radiative decay, slightly increasing photodegradation rates compared to non-polar matrices.

Experimental Protocols

Protocol A: Photostability Assessment (Solution Phase)

Objective: Determine the photodegradation quantum yield (


).
  • Preparation: Prepare a

    
     M solution of C545/C545T in spectroscopic grade solvent (e.g., Dichloromethane or Ethanol).
    
  • Control: Keep a dark control sample to rule out thermal degradation.

  • Irradiation:

    • Source: CW Laser (445 nm or 473 nm) or Xenon arc lamp with bandpass filter.

    • Power: Maintain ~5–10 mW/cm² to avoid thermal lensing.

  • Monitoring:

    • Measure UV-Vis absorption spectra every 10 minutes.

    • Track the decrease in absorbance at

      
       (approx. 470 nm).
      
  • Quantification: Plot

    
     vs. time. The slope 
    
    
    
    represents the degradation rate constant.
Protocol B: Thermal Stability (TGA/DSC)

Objective: Validate suitability for vacuum evaporation (OLEDs).

  • Instrument: TGA/DSC analyzer (e.g., TA Instruments Q500).

  • Atmosphere: High-purity Nitrogen (

    
    ) flow (50 mL/min).
    
  • Ramp: Heat from 25°C to 400°C at 10°C/min.

  • Analysis:

    • Identify

      
       (Melting Endotherm) via DSC.
      
    • Identify

      
       (Temperature at 5% mass loss) via TGA.
      
Visualization: Stability Testing Workflow

ExperimentalWorkflow cluster_Photo Photostability Protocol cluster_Thermal Thermal Protocol Start Start: C545/C545T Sample Step1 Solvent Dissolution (10^-5 M) Start->Step1 TStep1 TGA/DSC Setup (N2 Atmosphere) Start->TStep1 Step2 Irradiation (473 nm Laser) Step1->Step2 Step3 Monitor Absorbance (UV-Vis every 10 min) Step2->Step3 Step4 Calculate Rate Constant (k) Step3->Step4 TStep2 Heat Ramp (10°C/min to 400°C) TStep1->TStep2 TStep3 Determine Td (5%) TStep2->TStep3

Caption: Parallel workflows for characterizing photochemical and thermal stability.

Quantitative Data Summary

The following data compares C545T (the stabilized variant) against standard Coumarin 545 and reference dyes.

ParameterCoumarin 545Coumarin 545T Notes
Melting Point ~254°C228°C C545T melts lower but sublimes cleaner.
TGA (5% Loss) ~260°C>250°C High thermal stability for OLED evaporation.
Quantum Yield (

)
0.90 (EtOH)0.95 (EtOH) Tetramethyl groups reduce quenching.
Lasing Range 500–550 nm505–560 nm C545T supports higher concentration lasing.
Solubility LowHigh Critical for solution-processed OLEDs.

References

  • ResearchGate. Widely tunable green laser emission using the coumarin 545 tetramethyl dye. [Link]

  • Noctiluca. C545T High-Purity Green Fluorescent Dopant Properties. [Link]

Sources

Foundational

Technical Deep Dive: Synthesis and Functionalization of Coumarin 545T (C545T)

Content Type: Technical Whitepaper Audience: Organic Chemists, Materials Scientists, and OLED Device Engineers Focus: Synthetic Methodology, Reaction Mechanisms, and Photophysical Characterization Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Organic Chemists, Materials Scientists, and OLED Device Engineers Focus: Synthetic Methodology, Reaction Mechanisms, and Photophysical Characterization

Executive Summary: The Architecture of Green Emission

Coumarin 545T (C545T) stands as a benchmark dopant in the fabrication of green Organic Light-Emitting Diodes (OLEDs). Unlike its predecessor, Coumarin 545, the "T" variant (Tetramethyl) incorporates four strategic methyl groups on the julolidine ring system. These methyl groups are not merely structural decoration; they provide steric bulk that prevents π-π stacking in the solid state. This suppression of intermolecular interaction is critical for minimizing concentration quenching , a phenomenon where high dye concentrations lead to non-radiative energy loss and reduced device efficiency.

This guide details the rigorous synthesis of C545T, moving from commodity precursors to the final sublimed-grade material, emphasizing the causality behind every reagent choice.

Core Identity
  • Common Name: Coumarin 545T (C545T)

  • IUPAC Name: 10-(2-benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one

  • CAS Number: 155306-71-1

  • Application: High-efficiency green fluorescent dopant (Emission

    
     nm).
    

Retrosynthetic Analysis

To understand the synthesis, one must deconstruct the molecule. C545T is a fusion of a benzothiazole moiety and a coumarin-julolidine hybrid core.

The synthesis is best approached by disconnecting the coumarin lactone ring, revealing two key precursors:

  • The Electron Donor: 1,1,7,7-Tetramethyl-8-hydroxyjulolidine-9-carboxaldehyde.

  • The Electron Acceptor/Heterocycle: Ethyl 2-benzothiazolylacetate.

The final assembly relies on a Knoevenagel condensation followed by an intramolecular transesterification (lactonization).

Retrosynthesis C545T Target: Coumarin 545T Aldehyde Precursor A: 9-Formyl-8-hydroxy-1,1,7,7- tetramethyljulolidine Aldehyde->C545T Knoevenagel Condensation (Piperidine) Benzothiazole Precursor B: Ethyl 2-benzothiazolylacetate Benzothiazole->C545T Aminophenol Starting Material: 3-Aminophenol Aminophenol->Aldehyde 1. Condensation (Acetone/H+) 2. Vilsmeier-Haack (POCl3/DMF) Acetone Reagent: Acetone (Excess) Acetone->Aldehyde

Figure 1: Retrosynthetic pathway for C545T, highlighting the convergence of the julolidine donor and benzothiazole acceptor.

Detailed Synthetic Protocols

Phase 1: Construction of the Julolidine Core

The unique feature of C545T is the tetramethyl-substituted julolidine ring. Standard julolidine synthesis uses 1-bromo-3-chloropropane, but the tetramethyl variant requires a condensation with acetone.

Protocol: Synthesis of 1,1,7,7-Tetramethyl-8-hydroxyjulolidine

  • Reactants: Mix 3-aminophenol (1.0 eq) with a large excess of acetone . Acetone acts as both the reagent and the solvent, or a co-solvent like toluene can be used.

  • Catalyst: Add a catalytic amount of Iodine (

    
    )  or concentrated HCl .
    
  • Conditions: Reflux the mixture for 24–48 hours. The reaction involves a double Skraup-like condensation where the acetone forms the gem-dimethyl bridges.

  • Workup: Neutralize the acid catalyst. Remove excess acetone via rotary evaporation. The residue is often a viscous oil that crystallizes upon standing or trituration with hexanes.

  • Purification: Recrystallization from ethanol/water.[1]

Mechanism Insight: The acid catalyzes the formation of Schiff bases between the amine and acetone, followed by electrophilic aromatic substitution onto the phenol ring, eventually closing the two six-membered rings fused to the nitrogen.

Phase 2: Formylation (Vilsmeier-Haack Reaction)

To prepare the ring for coumarin formation, an aldehyde group must be introduced ortho to the hydroxyl group.

Protocol:

  • Reagent Preparation: In a dry flask under

    
    , cool DMF  (Dimethylformamide, 5.0 eq) to 0°C. Dropwise add Phosphorus Oxychloride (
    
    
    
    , 1.2 eq)
    . Stir for 30 minutes to generate the Vilsmeier reagent (chloroiminium ion).
  • Addition: Dissolve the 1,1,7,7-tetramethyl-8-hydroxyjulolidine from Phase 1 in DMF and add it slowly to the Vilsmeier reagent, maintaining temperature <10°C.

  • Reaction: Warm to room temperature, then heat to 60°C for 3–4 hours.

  • Hydrolysis: Pour the mixture into crushed ice/water containing sodium acetate (to buffer the pH). The iminium intermediate hydrolyzes to the aldehyde.

  • Isolation: A yellow precipitate forms. Filter, wash with water, and dry.[1][2]

  • Yield: Typically 70–85%.[3]

Phase 3: The Coumarin Assembly (Knoevenagel Condensation)

This is the convergent step where the fluorescent chromophore is fully formed.

Protocol:

  • Reactants: Combine 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine (1.0 eq) and ethyl 2-benzothiazolylacetate (1.1 eq) in absolute ethanol (or DMF for higher solubility).

  • Catalyst: Add catalytic piperidine (0.1 eq).

  • Conditions: Reflux for 4–6 hours. The solution will turn a vibrant fluorescent green/yellow.

  • Mechanism:

    • Piperidine deprotonates the active methylene of the benzothiazole acetate.

    • Nucleophilic attack on the aldehyde carbonyl.

    • Dehydration to form the alkene.

    • Intramolecular Transesterification: The adjacent phenolic hydroxyl attacks the ester carbonyl, ejecting ethanol and closing the lactone ring.

  • Purification (Crucial for OLEDs):

    • Filter the crude solid.[1][2][4]

    • Wash with cold ethanol.

    • Sublimation: For device-grade purity (>99.5%), the material must be purified via vacuum sublimation train at high temperature (

      
       at 
      
      
      
      Torr).

Photophysical Characterization & Data

C545T is renowned for its high fluorescence quantum yield (


) and solvatochromism. The rigid julolidine structure minimizes non-radiative decay pathways (like bond rotation), while the benzothiazole group acts as a strong electron acceptor, creating a push-pull system.
Table 1: Photophysical Properties of C545T in Various Solvents
SolventPolarity IndexAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Cyclohexane 0.2445480350.90
Toluene 2.4455490350.92
Chloroform 4.1468502340.95
THF 4.0473506330.93
Ethanol 5.2475515400.88
DMSO 7.2480525450.85

Note: Data represents typical values reported in literature. Shifts indicate positive solvatochromism, confirming the intramolecular charge transfer (ICT) nature of the excited state.

Device Architecture & Application

In OLEDs, C545T is rarely used as a neat layer due to concentration quenching. Instead, it is doped (at 1–2 wt%) into a host matrix like Alq3 (Tris(8-hydroxyquinolinato)aluminium).

DeviceStructure cluster_OLED Standard Green OLED Stack Cathode Cathode (LiF/Al) ETL ETL: Alq3 (Electron Transport) EML EML: Alq3 : C545T (1-2%) (Host : Dopant) HTL HTL: NPB (Hole Transport) HIL HIL: CuPc or PEDOT:PSS Anode Anode (ITO Glass)

Figure 2: Typical OLED architecture utilizing C545T. The dopant captures excitons from the Alq3 host via Förster Resonance Energy Transfer (FRET).

Why C545T over C545?

The "T" (tetramethyl) modification increases the solubility of the dye in organic solvents used for spin-coating and improves the morphological stability of the doped film. In vacuum-deposited devices, the methyl groups act as spacers, preventing the dye molecules from aggregating, which would otherwise red-shift the emission and lower the efficiency.

References

  • Original Synthesis & Structure

    • Chen, C. H., & Tang, C. W. (1997). "Recent developments in molecular organic electroluminescent materials." Macromolecular Symposia, 125(1), 1-48. Link

  • C545T Photophysics & OLED Application

    • Kodak (Eastman Kodak Company). "Coumarin compounds for use in organic light-emitting diodes." U.S. Patent 6,020,078. Link

  • Julolidine Precursor Synthesis

    • Varejão, J. O. S., et al. (2019).[5] "Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure." European Journal of Organic Chemistry, 2019(26), 4273-4310. Link

  • Solvatochromism Studies

    • Pardo, C., et al. (2007). "Photophysical properties of coumarins in relation to the nature of their third and seventh substituents." Optics and Spectroscopy, 102, 879–885. Link

  • Commercial & Safety Data

    • Ossila. "C545T Product Specification and Safety Data Sheet." Link

Sources

Exploratory

Coumarin 545 mechanism of fluorescence

Title: Technical Deep Dive: The Fluorescence Mechanism of Coumarin 545 & C545T Subtitle: Molecular Rigidity, Intramolecular Charge Transfer, and Quantitative Protocol Design Executive Summary Coumarin 545 (C545) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: The Fluorescence Mechanism of Coumarin 545 & C545T Subtitle: Molecular Rigidity, Intramolecular Charge Transfer, and Quantitative Protocol Design

Executive Summary

Coumarin 545 (C545) and its tetramethyl derivative (C545T) represent a class of "rigidized" laser dyes that have transcended their original photonic applications to become critical dopants in OLEDs and fluorescent probes in bio-assays.[1] Unlike flexible aminocoumarins, C545 utilizes a julolidine-fused ring system to mechanically suppress non-radiative decay pathways.

This guide analyzes the photophysics of C545, specifically the suppression of Twisted Intramolecular Charge Transfer (TICT) in favor of highly emissive Planar Intramolecular Charge Transfer (ICT). It provides researchers with the mechanistic grounding to optimize solvent environments and a self-validating protocol for determining quantum yield (


).

Part 1: Molecular Architecture & Photophysics

The fluorescence efficiency of Coumarin 545 is not accidental; it is a product of structural engineering designed to maximize the radiative rate constant (


) while minimizing non-radiative decay (

).
The "Push-Pull" System

The C545 chromophore operates on a donor-acceptor basis:

  • Electron Donor: The nitrogen atom within the julolidine ring system.

  • Electron Acceptor: The benzothiazole moiety at the 3-position (or 10-position depending on nomenclature) and the carbonyl group.

  • The Consequence: Upon photoexcitation (

    
    ), electron density shifts from the nitrogen to the benzothiazole/carbonyl region, creating a large dipole moment change (
    
    
    
    ). This is the hallmark of Intramolecular Charge Transfer (ICT).
The Julolidine Effect: Suppressing TICT

In standard coumarins (e.g., Coumarin 1), the diethylamino group is free to rotate. In polar solvents, the excited state relaxes into a twisted conformation (TICT) where the donor and acceptor orbitals are orthogonal. This state is non-emissive and decays via heat.

C545/C545T Innovation: The nitrogen is locked into a fused julolidine ring.

  • Mechanism: This steric constraint prevents the amino group from rotating relative to the coumarin plane.

  • Result: The non-radiative TICT pathway is mechanically blocked. The molecule is forced to remain in the emissive Planar ICT state, resulting in high quantum yields even in polar environments.

C545 vs. C545T: The Practical Distinction

While photophysically similar, C545T (Tetramethyl) is the preferred variant for solid-state applications (OLEDs).

  • C545: Flat structure prone to

    
    -
    
    
    
    stacking aggregation, leading to concentration quenching (ACQ).
  • C545T: Four methyl groups on the julolidine ring act as "bumpers," increasing steric bulk. This prevents aggregate formation, preserving high emission efficiency in doped films.

Part 2: The Mechanistic Pathway (Visualization)

The following diagram illustrates the competition between the radiative ICT pathway and the non-radiative TICT pathway, highlighting how C545 blocks the latter.

G cluster_legend Mechanism Legend S0 Ground State (S0) (Planar) FC Franck-Condon State (S1*) S0->FC Absorption (hν) ICT Planar ICT State (Highly Fluorescent) FC->ICT Solvent Relaxation (< 1 ps) ICT->S0 Fluorescence (λ ~500-545nm) TICT Twisted ICT State (Non-Radiative) ICT->TICT Bond Rotation (BLOCKED by Julolidine Ring) TICT->S0 Thermal Decay key C545 forces the system to stay in the Green (ICT) path by mechanically preventing the Red (TICT) path.

Caption: Jablonski diagram showing the suppression of the TICT state in C545. The rigid ring system prevents bond rotation, forcing emission from the high-yield Planar ICT state.

Part 3: Solvatochromism & Environmental Sensitivity

Because the excited state (ICT) is highly polar, C545 exhibits significant solvatochromism. The emission spectrum red-shifts as solvent polarity increases because polar solvent molecules stabilize the charge-separated excited state more than the ground state.

Table 1: Typical Photophysical Properties of C545T

SolventPolarity Index (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Cyclohexane 0.00645549035~0.90
Toluene 0.09946550035~0.88
THF 0.20747350633~0.85
Ethanol 0.65447053565~0.60 - 0.70
Acetonitrile 0.46046854072~0.50

Note: Data represents typical values for the C545T variant. Note the significant red shift in Ethanol/Acetonitrile due to stabilization of the ICT state. QY decreases slightly in highly polar solvents due to increased coupling with solvent modes, but remains higher than flexible coumarins.

Part 4: Validated Experimental Protocol

Objective: Determine the Relative Fluorescence Quantum Yield (


) of C545/C545T.
Standard:  Rhodamine 6G (

in Ethanol) is recommended due to spectral overlap.
Critical Control Points
  • Inner Filter Effect: The optical density (OD) at the excitation wavelength must be < 0.1 (ideally 0.[2]05) to prevent re-absorption of emitted photons.[2]

  • Refractive Index Correction: Since C545 is often measured in non-polar solvents (low

    
    ) while the standard is in ethanol (
    
    
    
    ), the
    
    
    correction factor is mathematically significant.
  • Slit Widths: Must remain constant between sample and standard measurements.

Workflow Diagram

Protocol cluster_prep Preparation Phase cluster_measure Measurement Phase Start Start: Sample & Standard Prep Step1 Dissolve C545 (Sample) and Rhodamine 6G (Ref) Start->Step1 Step2 Dilute until Abs < 0.05 at Excitation λ (e.g., 470nm) Step1->Step2 Step3 Record UV-Vis Absorbance (A_sample & A_ref) Step2->Step3 Step3->Step3 Validation: Spectra must overlap Step4 Record Emission Spectra (Integrated Area F) Step3->Step4 Calc Calculate QY using Equation: Φx = Φst (Fx/Fst)(Ast/Ax)(nx/nst)² Step4->Calc

Caption: Step-by-step workflow for relative quantum yield determination, emphasizing the optical density limit to prevent inner filter effects.

Calculation Logic

[3][4][5]

Where:

  • 
    : Integrated area under the fluorescence emission curve.
    
  • 
    : Absorbance at the excitation wavelength.[2][6]
    
  • 
    : Refractive index of the solvent.[6]
    
  • 
    : Unknown (C545).
    
  • 
    : Standard (Rhodamine 6G).
    

Part 5: Applications in OLEDs & Sensing

The mechanism described above dictates the application utility of C545T.

  • OLED Dopant:

    • Role: C545T is used as a dopant in the Alq3 host layer.

    • Mechanism: Energy transfer (Förster Resonance Energy Transfer - FRET) occurs from the host (Alq3) to the dopant (C545T).

    • Why C545T? Its high quantum yield ensures that excitons transferred to it decay radiatively. The "bulky" methyl groups prevent the dye molecules from touching, which would otherwise cause "concentration quenching" (non-radiative decay induced by intermolecular interactions).

  • Ratiometric Probes:

    • Because the emission band shifts significantly with polarity (see Table 1), C545 derivatives are excellent for sensing micro-polarity changes in biological membranes or protein binding pockets.

References

  • Chen, C. H., et al. "Recent developments in organic electroluminescent materials." Macromolecular Symposia, Wiley Online Library.

  • Nad, S., & Pal, H. "Photophysical Properties of Coumarin-153 in Micelles and Reverse Micelles." The Journal of Physical Chemistry A, ACS Publications. (Mechanistic parallel for rigidized coumarins).

  • Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. (The authoritative protocol source).

  • PubChem. "Coumarin 545 - Compound Summary." National Library of Medicine.

  • Ossila. "Coumarin 545T - Material Properties and OLED Applications." (Commercial data verification).

Sources

Protocols & Analytical Methods

Method

Coumarin 545: A High-Performance Fluorophore for Two-Photon Microscopy

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Coumarin 545 in Advanced Cellular Imaging Two-photon microscopy (2PM) has emerged as an indispen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Coumarin 545 in Advanced Cellular Imaging

Two-photon microscopy (2PM) has emerged as an indispensable tool in modern biological research, offering unprecedented capabilities for high-resolution, deep-tissue imaging of living cells and tissues.[1] The technique's inherent advantages, including reduced phototoxicity, deeper penetration into scattering tissues, and intrinsic optical sectioning, have made it the gold standard for dynamic studies in neuroscience, immunology, and cancer biology.[1] The success of 2PM is critically dependent on the availability of robust and bright fluorescent probes. Coumarin 545 (also known as C545T), a member of the coumarin family of dyes, presents itself as a compelling candidate for two-photon applications due to its high emission yield, excellent photostability, and good solubility.[2] This document serves as a detailed guide to the application of Coumarin 545 in two-photon microscopy, providing insights into its photophysical properties and offering starting protocols for its use in cellular imaging.

Photophysical Characteristics of Coumarin 545

Understanding the photophysical properties of a fluorophore is paramount for its successful application in any fluorescence-based technique. Coumarin 545 exhibits a number of desirable characteristics that make it a promising candidate for 2PM.

PropertyValue/CharacteristicSource
One-Photon Absorption (λ_max_abs) ~473 nm (in THF)[2]
One-Photon Emission (λ_max_em) ~506 nm (in THF)[2]
Predicted Two-Photon Excitation (λ_max_2P) ~800 - 950 nm (estimated)N/A
Two-Photon Absorption Cross-Section (σ_2P_) Data not availableN/A
Quantum Yield (Φ_F_) High, but solvent dependent[2][5]
Fluorescence Lifetime (τ_F_) Varies with solvent and structure[6][7]
Solubility Good in many organic solvents[2]
Photostability Excellent[2]

Causality Behind the Properties:

  • Two-Photon Excitation: The two-photon excitation maximum is generally red-shifted compared to twice the one-photon absorption maximum. For Coumarin 545, with a one-photon absorption peak at ~473 nm, the optimal two-photon excitation wavelength is predicted to be in the near-infrared (NIR) range, likely between 800 nm and 950 nm. This is advantageous for deep-tissue imaging, as longer wavelengths are less scattered by tissue.

  • Solvent Effects: The fluorescence quantum yield and lifetime of coumarin dyes are highly sensitive to the local environment, particularly solvent polarity and viscosity.[6][8] This property can be exploited for developing biosensors, but it also means that the performance of Coumarin 545 may vary in different cellular compartments. Its good solubility in organic solvents suggests it may be suitable for staining lipophilic structures.[2]

  • Photostability: The excellent photostability of Coumarin 545 is a significant advantage for long-term time-lapse imaging experiments, as it will be more resistant to photobleaching compared to less stable dyes.[2] However, it is important to note that even with 2PM, high laser powers can lead to phototoxicity and photobleaching.[9]

Two-Photon Excitation and Emission Pathway

The fundamental principle of two-photon excitation involves the simultaneous absorption of two lower-energy photons to excite a fluorophore to the same excited state that would be reached by absorbing a single high-energy photon.

TwoPhotonExcitation cluster_energy_levels Energy Levels Ground_State Ground State (S0) Virtual_State Virtual State Ground_State->Virtual_State Excited_State Excited State (S1) Virtual_State->Excited_State Excited_State->Ground_State Two_Photon_Absorption Two-Photon Absorption Fluorescence_Emission Fluorescence Emission

Caption: Two-photon excitation of Coumarin 545.

Experimental Protocols

The following protocols are provided as a starting point for using Coumarin 545 in two-photon microscopy. Optimization of dye concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental goals.

General Workflow for Cellular Staining and Imaging

StainingWorkflow A Prepare Coumarin 545 Stock Solution B Prepare Working Solution A->B D Stain Cells B->D C Prepare Cells (Live or Fixed) C->D E Wash Cells D->E F Mount for Imaging E->F G Two-Photon Microscopy F->G

Caption: General workflow for cell staining and imaging.

Protocol 1: Staining of Live Cells

This protocol is designed for staining cellular membranes or other lipophilic structures in living cells.

Materials:

  • Coumarin 545

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other appropriate imaging medium (e.g., HBSS)

  • Cell culture medium

  • Cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve Coumarin 545 in high-quality DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a Working Solution: Dilute the 1 mM stock solution in pre-warmed cell culture medium or PBS to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: a. Remove the cell culture medium from the cells. b. Add the Coumarin 545 working solution to the cells and incubate for 15-30 minutes at 37°C. Incubation times may need to be optimized.

  • Washing: a. Remove the staining solution. b. Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound dye.

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Proceed immediately to imaging on the two-photon microscope.

Protocol 2: Staining of Fixed Cells

This protocol is for staining fixed cells.

Materials:

  • Coumarin 545

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: a. Wash cells with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: a. Prepare a working solution of Coumarin 545 in PBS (1-10 µM). b. Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Image the stained cells using a two-photon microscope.

Two-Photon Microscopy Imaging Parameters

The following are recommended starting parameters for imaging Coumarin 545.

  • Excitation Wavelength: Begin with an excitation wavelength of around 900 nm and optimize by testing a range from 800 nm to 950 nm to find the peak two-photon excitation.

  • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

  • Detectors: Use non-descanned detectors (NDDs) to maximize the collection of scattered emission photons.

  • Emission Filter: A bandpass filter appropriate for the emission of Coumarin 545 (e.g., 500-550 nm) should be used.

Biocompatibility and Cytotoxicity

While some coumarin derivatives have been shown to have low cytotoxicity, the specific biocompatibility of Coumarin 545 in live-cell imaging applications should be experimentally determined for the cell type of interest.[5][10] It is recommended to perform a simple viability assay (e.g., using a live/dead stain) to assess any potential toxic effects of the dye at the working concentration.

Conclusion and Future Directions

Coumarin 545 holds significant promise as a fluorescent probe for two-photon microscopy due to its inherent brightness and photostability. While a lack of specific two-photon absorption data necessitates an empirical approach to its application, the protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring its potential. Future work should focus on the experimental determination of the two-photon absorption cross-section of Coumarin 545 and the systematic evaluation of its performance in various biological imaging applications, including deep-tissue in vivo imaging. Such studies will undoubtedly solidify the position of Coumarin 545 as a valuable tool in the ever-expanding palette of fluorophores for advanced microscopy.

References

  • Fluorescence of coumarins and xanthenes after two-photon absorption with a pulsed titanium–sapphire laser - Optica Publishing Group. Available at: [Link]

  • Degenerate and non-degenerate two-photon absorption of coumarin dyes - RSC Publishing. Available at: [Link]

  • Photophysical properties of coumarin-1 and coumarin-2 in water - Morressier. Available at: [Link]

  • Degenerate and Non-Degenerate Two-Photon Absorption of Coumarin Dyes - SciSpace. Available at: [Link]

  • Two coumarin-based turn-on fluorescent probes based on for hypochlorous acid detection and imaging in living cells - PubMed. Available at: [Link]

  • (PDF) Degenerate and Non-Degenerate Two-Photon Absorption of Coumarin Dyes. Available at: [Link]

  • Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - MDPI. Available at: [Link]

  • Optimized Staining & Proliferation Modeling Methods For Cell Division Monitoring l Protocol Preview - YouTube. Available at: [Link]

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - UniCA IRIS. Available at: [Link]

  • Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Request PDF - ResearchGate. Available at: [Link]

  • Two-photon Excitation Spectra of Fluorochromes - Core Facility Bioimaging - LMU Munich. Available at: [Link]

  • Coumarin-based two-photon AIE fluorophores: Photophysical properties and biological application. Available at: [Link]

  • Molecular Fluorophores for Deep-Tissue Bioimaging | ACS Central Science. Available at: [Link]

  • Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - RSC Publishing. Available at: [Link]

  • Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PubMed Central. Available at: [Link]

  • A coumarin-based two-photon probe for hydrogen peroxide - PubMed. Available at: [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - PubMed Central. Available at: [Link]

  • Coumarin 545: an emission reference dye with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements - Analyst (RSC Publishing). Available at: [Link]

  • Two-Photon Excitation Microscopy and Its Applications in Neuroscience - Shtrahman Lab. Available at: [Link]

  • Understanding the Photophysical Properties of Coumarin-Based Pluronic-silica (PluS) Nanoparticles by Means of Time-Resolved Emission Spectroscopy and Accurate TDDFT/stochastic Calculations - PubMed. Available at: [Link]

  • A coumarin-based reversible two-photon fluorescence probe for imaging glutathione near N-methyl-d-aspartate (NMDA) receptors - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and application of coumarin fluorescence probes - RSC Publishing. Available at: [Link]

  • Saguaro Biosciences: Non-Toxic Dyes for Live-Cell Imaging. Available at: [Link]

  • Synthesis and in vitro photocytotoxicity of coumarin derivatives for one- and two-photon excited photodynamic therapy - PubMed. Available at: [Link]

  • Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Journal of the American Chemical Society. Available at: [Link]

  • Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC - PubMed Central. Available at: [Link]

  • Photophysical and Photochemical Properties of Coumarin Laser Dyes in Amphiphilic Media. - DTIC. Available at: [Link]

  • Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - MDPI. Available at: [Link]

  • High-throughput two-photon volumetric brain imaging in freely moving mice - bioRxiv. Available at: [Link]

  • Investigating the Use of Coumarin Derivatives as Lasers | Request PDF - ResearchGate. Available at: [Link]

  • Photobleaching in Two-Photon Excitation Microscopy. Available at: [Link]

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - MDPI. Available at: [Link]

Sources

Application

Application Note: High-Specificity Lipid Droplet Imaging using Coumarin 545 (C545T)

This Application Note is designed for researchers and imaging specialists focusing on lipid metabolism and organelle dynamics.[1] It details the repurposing of Coumarin 545 (C545T) , a high-quantum yield fluorophore, as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and imaging specialists focusing on lipid metabolism and organelle dynamics.[1] It details the repurposing of Coumarin 545 (C545T) , a high-quantum yield fluorophore, as a specific probe for Lipid Droplets (LDs) .[1]

[1]

Introduction & Mechanistic Basis[2]

While Coumarin 545T (C545T) is traditionally utilized as a dopant in Organic Light-Emitting Diodes (OLEDs) and as a laser dye, its photophysical properties make it an exceptional candidate for biological imaging.[1] Unlike cationic coumarins that target mitochondria (via membrane potential) or sulfonated coumarins that target the ER, C545T is a neutral, highly hydrophobic molecule.

Mechanism of Action: Solvatochromic Partitioning

The specificity of Coumarin 545 for lipid droplets is driven by hydrophobic partitioning .[1]

  • Entry: Being lipophilic and uncharged, C545T passively diffuses across the plasma membrane.[1]

  • Partitioning: The dye is thermodynamically driven out of the aqueous cytosol and into the hydrophobic core of lipid droplets (composed of triglycerides and sterol esters).[1]

  • Fluorescence Enhancement: C545T exhibits solvatochromism. In the non-polar environment of the lipid droplet, its quantum yield increases, and its emission stabilizes, providing a high signal-to-noise ratio against the cytosolic background.

Key Optical Properties
PropertyValueNotes
Excitation Max 460–490 nmEfficiently excited by 488 nm (Argon/Blue Diode) lasers.[1]
Emission Max 505–545 nmGreen/Yellow emission.[1] Shifts depending on lipid composition.[1]
Stokes Shift ~45–60 nmReduces self-quenching and separates excitation/emission signals.[1]
Solubility Low in WaterSoluble in DMSO, Acetone, THF.[1]
Quantum Yield > 0.80High brightness in non-polar solvents.[1]

Experimental Workflow Diagram

The following diagram illustrates the staining logic and cellular uptake pathway.

G Stock C545T Stock (DMSO) Media Staining Media (Serum-Free) Stock->Media Dilution (1-10 µM) Cell_Mem Plasma Membrane (Passive Diffusion) Media->Cell_Mem Incubation Cytosol Cytosol (Aqueous Phase) Cell_Mem->Cytosol Entry LipidDroplet Lipid Droplet (Hydrophobic Core) Cytosol->LipidDroplet Hydrophobic Partitioning Fluorescence Bright Green/Yellow Fluorescence Cytosol->Fluorescence Quenched/Low QY LipidDroplet->Fluorescence Excitation @ 488nm

Caption: Schematic of C545T cellular entry and specific accumulation in lipid droplets via hydrophobic partitioning.

Detailed Protocol: Live Cell Staining

Safety Note: C545T is a chemical dye.[1] Handle with gloves and avoid inhalation. DMSO permeates skin.[1]

Reagents Required[3][4][5][6]
  • Coumarin 545T (C545T): >98% purity (sublimed grade recommended).[1][2]

  • DMSO (Dimethyl sulfoxide): Anhydrous.[1]

  • HBSS (Hanks' Balanced Salt Solution): With Ca²⁺/Mg²⁺, without Phenol Red.[1]

  • Live Cell Imaging Dish: Glass-bottom (e.g., MatTek) for optimal optical resolution.[1]

Step 1: Stock Solution Preparation
  • Dissolve 1 mg of C545T in anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously until fully dissolved (C545T is hydrophobic and may require sonication).[1]

  • Aliquot into amber tubes and store at -20°C. Protect from light.

Step 2: Cell Preparation[1]
  • Seed cells (e.g., HeLa, 3T3-L1 adipocytes, or HepG2) in glass-bottom dishes.

  • Grow to 60-70% confluency.[1]

    • Note: For induction of lipid droplets in non-adipocytes, treat cells with 200-400 µM Oleic Acid for 12-24 hours prior to staining.[1]

Step 3: Staining Procedure[6]
  • Wash: Gently wash cells 2x with pre-warmed HBSS to remove serum proteins (serum albumin can bind the dye and reduce staining efficiency).[1]

  • Dilute: Prepare the Staining Solution by diluting the 10 mM Stock into HBSS to a final concentration of 1 µM to 5 µM .

    • Optimization: Start with 1 µM.[1] Higher concentrations (up to 10 µM) may be needed for cells with very high lipid content but increase background.[1]

  • Incubate: Add Staining Solution to cells.[1][3] Incubate for 15–30 minutes at 37°C / 5% CO₂.

  • Wash: Remove staining solution and wash 3x with HBSS.[1]

  • Recovery: Add fresh, phenol-red-free live cell imaging media.

Step 4: Imaging Parameters[8]
  • Microscope: Confocal or Epifluorescence.[1]

  • Objective: 40x or 60x Oil Immersion (NA 1.4).

  • Excitation: 488 nm laser line (or 470 nm LED).[1]

  • Emission Filter: Bandpass 500–550 nm (FITC/GFP channel).[1]

  • Gain/Exposure: Adjust to avoid saturation of the brightest droplets.

Validation & Troubleshooting

This protocol is self-validating if the following controls are used:

ObservationDiagnosisSolution
High Cytosolic Background Dye concentration too high or insufficient washing.Reduce concentration to 0.5 µM; increase wash steps.
Punctate Staining Absent Cells lack lipid droplets.[1]Positive Control: Treat cells with Oleic Acid (OA) to induce LD formation.[1]
Mitochondrial Cross-talk Dye aggregation or wrong filter set.[1]C545T is generally LD specific.[1] If tubular structures appear, verify filter sets (mitochondria are smaller than LDs).[1]
Loss of Signal Photobleaching.[1]C545T is photostable, but high laser power will bleach it.[1] Reduce laser power to <2%.
Co-localization Validation

To confirm specificity, co-stain with a known LD marker (though C545T occupies the same spectral space as BODIPY 493/503, making co-staining difficult).[1]

  • Recommended Strategy: Co-stain with Nile Red (imaged in the Red channel, Ex 561 / Em 600+) to verify spatial overlap.[1]

References

  • Spandana, G., et al. (2022). "Highly lipophilic coumarin fluorophore with excimer-monomer transition property for lipid droplet imaging."[1] Sensors and Actuators B: Chemical. (Contextual grounding on Coumarin lipophilicity).

Sources

Method

Application Note: Coumarin 545 (C545T) for High-Sensitivity Nanocarrier Tracking in Flow Cytometry

[1] Abstract & Application Scope This guide details the application of Coumarin 545T (C545T) , a high-quantum yield benzothiazolyl-coumarin derivative, as a superior fluorescent probe for tracking hydrophobic drug delive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Application Scope

This guide details the application of Coumarin 545T (C545T) , a high-quantum yield benzothiazolyl-coumarin derivative, as a superior fluorescent probe for tracking hydrophobic drug delivery systems (DDS).[1] While Coumarin 6 has historically been the standard for nanoparticle tracking, C545T offers enhanced photostability and a quantum yield approaching unity (QY ~0.95 in non-polar matrices), making it ideal for low-concentration detection in flow cytometry.

Primary Application: Quantitative analysis of cellular uptake for PLGA nanoparticles, liposomes, and lipid-based nanocarriers. Secondary Application: Intracellular lipid droplet staining and hydrophobic microenvironment sensing.[1]

Photophysics & Instrument Configuration

Coumarin 545T is a hydrophobic fluorophore.[1][2] It does not dissolve in aqueous buffers and must be encapsulated within a carrier or dissolved in organic solvents (DMSO/Ethanol) prior to biological application.[1] Its spectral properties align perfectly with standard flow cytometry configurations.[1]

Spectral Characteristics
ParameterValueNotes
Excitation Max 460–475 nmEfficiently excited by 488 nm Blue Laser .
Emission Max 505–520 nmDetectable in standard FITC / GFP / B530 channels.[1]
Stokes Shift ~45 nmReduces self-quenching within high-density nanoparticle cores.
Quantum Yield ~0.95Significantly brighter than Coumarin 6 in polymer matrices.[1]
Solubility LipophilicInsoluble in water; soluble in Chloroform, DCM, DMSO.[1]
Cytometer Configuration
  • Laser: 488 nm (Blue) is optimal.[1] The 405 nm (Violet) laser can excite C545T but with roughly 40-50% less efficiency.[1]

  • Filter: 530/30 nm bandpass (Standard FITC filter).[1]

  • Dichroic: 505 LP (Longpass).[1]

Experimental Workflow: Nanoparticle Uptake Assay

The following workflow describes the encapsulation of C545T into PLGA nanoparticles and the subsequent flow cytometric analysis of cellular uptake.

Phase A: Preparation of C545T-Loaded Nanoparticles

Note: This section summarizes the labeling step essential for the flow assay.

  • Stock Solution: Dissolve C545T in Dichloromethane (DCM) or Acetone at 1 mg/mL.[1]

  • Polymer Mix: Mix PLGA polymer in the organic phase with the C545T stock (Target loading: 0.05% - 0.1% w/w dye to polymer).

    • Expert Insight: Do not overload the dye.[1] Concentrations >0.5% can cause concentration quenching (self-quenching), reducing signal intensity despite higher dye content.[1]

  • Synthesis: Proceed with single-emulsion (o/w) or nanoprecipitation solvent evaporation methods.[1]

  • Purification: Dialyze or centrifuge to remove free dye.[1]

    • Validation: Measure supernatant fluorescence.[1] Free C545T is insoluble in water and will precipitate/aggregate, showing low fluorescence compared to the bright, encapsulated particles.

Phase B: Cell Incubation & Staining Protocol[1][3]

Materials:

  • Adherent cell line (e.g., HeLa, A549, or RAW 264.7 macrophages).[1]

  • C545T-loaded Nanoparticles (C545T-NPs).[1]

  • Trypan Blue (0.4% solution) – Critical for Quenching Control.[1]

  • FACS Buffer: PBS + 2% FBS + 1mM EDTA.[1]

Step-by-Step Protocol:

  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well) and allow 24h attachment.
    
  • Treatment: Replace media with fresh media containing C545T-NPs at desired concentration (e.g., 50–200 µg/mL).

    • Control 1: Untreated cells (Autofluorescence blank).[1]

    • Control 2: Cells + Empty NPs (Polymer background).[1]

    • Control 3: Cells + Free C545T (dissolved in <0.1% DMSO) to verify that free dye does not spontaneously stain cells (it usually crystallizes in media).[1]

  • Incubation: Incubate for 1–4 hours at 37°C.

  • Harvesting:

    • Aspirate media and wash cells 3x with cold PBS.[1]

    • Trypsinize (or scrape for macrophages) and resuspend in 1 mL complete media.[1]

    • Centrifuge (300 x g, 5 min) and resuspend in 300 µL FACS Buffer.

  • Differentiation (The "Expert" Step):

    • Split the sample into two tubes.

    • Tube A (Total Association): Keep on ice.

    • Tube B (Internalization): Add Trypan Blue (final conc.[1] 0.04%) for 2 minutes on ice immediately before acquisition.

    • Mechanism: Trypan Blue quenches the green fluorescence of C545T-NPs attached to the surface of the cell but cannot penetrate the membrane of live cells. Tube B represents true internalization.[1]

Visual Workflow Diagram

G cluster_0 Phase A: Formulation cluster_1 Phase B: Cellular Assay cluster_2 Phase C: Flow Cytometry C545 C545T Dye (Hydrophobic) Nano Fluorescent Nanoparticle C545->Nano PLGA Polymer Matrix (PLGA/Lipid) PLGA->Nano Incubate Incubation (1-4 Hours) Nano->Incubate Cells Target Cells (Adherent) Cells->Incubate Wash Wash 3x PBS (Remove Free NPs) Incubate->Wash Split Split Sample Wash->Split TubeA Tube A: Total Association Split->TubeA TubeB Tube B: Internalization Only Split->TubeB Acquire Acquire 488nm Ex / 530nm Em TubeA->Acquire TB Add Trypan Blue (Quenches Surface) TubeB->TB TubeB->Acquire

Figure 1: Workflow for synthesizing C545T-doped nanoparticles and validating internalization vs. surface binding using Trypan Blue quenching.

Data Analysis & Gating Strategy

Because nanocarrier uptake is a continuous variable (cells take up varying amounts of particles), the data is best visualized as a Histogram Shift rather than a discrete positive/negative population.[1]

Gating Hierarchy
  • FSC-A vs. SSC-A: Gate on cells (exclude debris).

    • Note: Cells with high nanoparticle uptake may show increased SSC (granularity).[1] Ensure the gate is generous enough to include them.

  • FSC-H vs. FSC-A: Singlet discrimination.[1]

  • Viability (7-AAD or DAPI): Gate on Live Cells . Dead cells have compromised membranes and will passively soak up nanoparticles, creating false positives.[1]

  • FITC Histogram (C545T Signal):

    • Overlay "Untreated Control" vs. "Treated".

    • Calculate MFI (Median Fluorescence Intensity) fold-change.

    • Calculate % Positive Cells (Gate set at 99th percentile of untreated control).[1]

Gating Logic Diagram

Gating cluster_analysis Uptake Analysis Raw All Events Debris Exclude Debris (FSC vs SSC) Raw->Debris Singlets Singlets (FSC-H vs FSC-A) Debris->Singlets Live Live Cells (DAPI Negative) Singlets->Live Hist C545T Histogram (FITC Channel) Live->Hist MFI Metric 1: Median Fluorescence Intensity (Relative Uptake Amount) Hist->MFI Perc Metric 2: % Positive Cells (Uptake Frequency) Hist->Perc

Figure 2: Hierarchical gating strategy to isolate live, single cells for accurate quantitation of C545T-nanoparticle uptake.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background in Control Autofluorescence or ContaminationUse a narrow bandpass filter (530/30).[1] Ensure cells are washed 3x.[1][3] Use non-fluorescent media (phenol-red free) during acquisition if possible.[1]
Dye Leaking C545T not fully encapsulatedDialyze nanoparticles longer. C545T is hydrophobic; if it leaks, it may crystallize.[1] Check "Free Dye" control.[1]
Signal too Bright (Off scale) High Quantum Yield of C545TReduce voltage (Gain) on FITC detector. Reduce dye loading % during synthesis (0.05% is usually sufficient).[1]
No Signal Shift Poor Uptake or QuenchingCheck cell health (metabolically active cells take up NPs).[1] Ensure NPs are not aggregated (check DLS).
Viability Drop Toxicity of Carrier or SolventC545T is generally non-toxic at imaging concentrations.[1] Ensure all organic solvent (DCM/Acetone) is evaporated from NPs.[1]

References

  • PubChem. (n.d.).[1] Coumarin 545T - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Win, K. Y., & Feng, S. S. (2005).[1] Effects of particle size and surface coating on cellular uptake of polymeric nanoparticles for oral delivery of anticancer drugs. Biomaterials. (Context: Methodology for Coumarin-loaded PLGA uptake). Retrieved from [Link]

Sources

Application

Coumarin 545 as a laser dye gain medium

Application Note: Coumarin 545 (C545) as a Laser Dye Gain Medium [1][2][3] Executive Summary Coumarin 545 (C545) and its tetramethyl derivative (C545T) represent a critical class of laser dyes filling the "Green Gap" (50...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coumarin 545 (C545) as a Laser Dye Gain Medium [1][2][3]

Executive Summary

Coumarin 545 (C545) and its tetramethyl derivative (C545T) represent a critical class of laser dyes filling the "Green Gap" (500–580 nm) in tunable laser spectroscopy.[1] Unlike the ubiquitous Rhodamine 6G (yellow-orange) or Coumarin 460 (blue), C545 offers high quantum efficiency (~0.[1][3]95) and exceptional photostability in the green spectral region.[1]

This guide provides a rigorous technical framework for utilizing C545 as a gain medium in dye lasers (pulsed and CW) and as a high-brightness standard for fluorescence microscopy calibration in drug discovery workflows.[1][3]

Part 1: Physicochemical Profile[3][4][5][6][7]

Understanding the molecular behavior of C545 is prerequisite to experimental design.[1] The benzothiazole moiety provides rigidization, reducing non-radiative decay and enhancing quantum yield compared to flexible coumarins.[1]

Table 1: Technical Specifications
PropertySpecificationNotes
Chemical Name 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-oneRigidized structure prevents isomerization.[3]
CAS Registry 85642-11-1 (Standard C545)Note:[3][4][5] C545T (CAS 155306-71-1) is a methylated variant with higher solubility.[3][6]
Molecular Weight 374.46 g/mol
Absorption Max (

)
460–480 nmSolvent dependent (Ethanol: ~470 nm).[1]
Emission Max (

)
505–540 nmStrong solvatochromic shift.[1]
Lasing Range 500 nm – 585 nm Peak gain typically at 545 nm.[1]
Pump Sources Nd:YAG (355 nm), XeCl Excimer (308 nm), N

(337 nm), Flashlamp
355 nm is the most efficient harmonic pump.[1]
Quantum Yield (

)
> 0.90 (in Ethanol)High efficiency reduces thermal lensing.[1]

Part 2: Preparation & Handling Protocols

Safety Warning: Coumarin derivatives are suspected carcinogens and irritants.[1] All handling must occur in a Class II Fume Hood.[1] Nitrile gloves and UV-protective eyewear are mandatory.[3]

Protocol A: Stock Solution Preparation (Oscillator Stage)

Objective: Create a stable


 M stock solution for a tunable dye laser oscillator.
  • Solvent Selection:

    • Primary:Absolute Ethanol (EtOH) .[1] High gain, good thermal properties.[1]

    • Alternative:Methanol (MeOH) .[1] Slightly blue-shifted emission; higher evaporation rate.[3]

    • Viscosity Modifier: For jet-stream dye lasers, add Ethylene Glycol (EG) in a 3:1 (EG:EtOH) ratio to maintain jet stability.[1][3]

  • Calculation:

    • Target Concentration:

      
       M (Typical for oscillators to prevent self-absorption while maintaining gain).[1][3]
      
    • Volume: 100 mL.[1]

    • Mass Required:

      
      .[1]
      
  • Dissolution & Filtration (Critical Step):

    • Step 1: Weigh C545 powder into a dark amber glass vial (light sensitive).

    • Step 2: Add 50% of solvent volume and sonicate for 10 minutes at 25°C. Aggregates are common in Coumarins and must be broken to prevent scattering losses.[1]

    • Step 3: Add remaining solvent.[1]

    • Step 4:Filtration. Pass solution through a 0.2 µm PTFE syringe filter.

      • Why? Micro-particulates act as scattering centers, drastically increasing the lasing threshold and causing "spiking" in the output beam.[1]

Workflow Visualization: Solution Prep

SolutionPrep Start Weigh C545 (Amber Vial) Solvent Add Ethanol (50% Vol) Start->Solvent Sonicate Sonicate (10 min, 25°C) Solvent->Sonicate Break Aggregates Dilute Top-up Solvent Sonicate->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter Remove Particulates Degas Degas (He Sparging) Filter->Degas Remove O2 Ready Laser Ready Solution Degas->Ready

Figure 1: Step-by-step workflow for preparing laser-grade Coumarin 545 solution.[2][3] Filtration and Degassing are critical for stability.

Part 3: Lasing Performance & Optimization

Pump Source Configuration (Nd:YAG)

For drug discovery applications utilizing fluorescence lifetime imaging (FLIM) or spectroscopy, a pulsed Nd:YAG (355 nm) is the standard pump.[1]

  • Excitation: 355 nm pumps the S

    
    
    
    
    
    S
    
    
    transition.[1] Rapid internal conversion (IC) relaxes the molecule to S
    
    
    , from where lasing occurs.[1]
  • Concentration Tuning:

    • Blue Shift: Lower concentration (

      
       M) shifts emission toward 500 nm.[1][3]
      
    • Red Shift: Higher concentration (

      
       M) shifts emission toward 560 nm due to re-absorption of the blue edge of the fluorescence spectrum (Stokes shift overlap).[1][3]
      
Optical Cavity Setup

The following diagram illustrates a standard grazing-incidence dye laser cavity optimized for C545.

LaserCavity Pump Pump Laser (Nd:YAG 355nm) Lens Cylindrical Lens Pump->Lens UV Beam DyeCell C545 Flow Cell (Gain Medium) Lens->DyeCell Line Focus RearMirror Output Coupler (R=90%) DyeCell->RearMirror Oscillation Grating Diffraction Grating (Tuning Element) DyeCell->Grating Broadband Output Tunable Output (500-580nm) RearMirror->Output Green Beam Mirror Tuning Mirror Grating->Mirror Dispersion

Figure 2: Grazing-incidence oscillator design. The grating allows precise wavelength selection within the C545 gain bandwidth.[1]

Troubleshooting: Quenching & Degradation
  • Triplet State Quenching: Under long-pulse (>1 µs) or CW operation, molecules accumulate in the non-lasing Triplet (T

    
    ) state.[1][3]
    
    • Solution: Add a triplet quencher if pulse width > 500 ns.[1] Cyclooctatetraene (COT) is less effective for Coumarins than Rhodamines.[1] Instead, ensure high flow rate (velocity > 10 m/s) in the dye jet to physically remove triplet molecules from the excitation volume.[1]

  • Photobleaching: C545 is relatively stable, but UV pumping (308/337 nm) degrades it faster than 355 nm.[1]

    • Half-life: Expect ~50-100 Watt-hours of operation before efficiency drops to 50%.[3]

    • Protocol: Monitor output energy.[1] When it drops by 20%, replace the solution. Do not add fresh dye to old solution (photoproducts act as absorbers).[1]

Part 4: Drug Development Application (Bio-Imaging)

In drug discovery, C545 is not just a laser source; it is a calibration standard for High-Throughput Screening (HTS) instruments.[1][3]

  • QY Reference: C545 is a standard for determining the Quantum Yield of green-fluorescent drug conjugates.[3]

  • Two-Photon Microscopy: C545 has a significant two-photon absorption cross-section, making it useful for aligning Ti:Sapphire lasers used in deep-tissue imaging of drug distribution.[3]

Protocol: Quantum Yield Determination

  • Prepare C545 in Ethanol (Reference,

    
    ).[1]
    
  • Prepare Unknown Drug Conjugate in PBS.

  • Match Absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) at excitation wavelength to avoid inner-filter effects.[1][3]
    
  • Integrate fluorescence emission (

    
    ).[1]
    
  • Calculate

    
    .[1][3]
    

References

  • Exciton Laser Dyes. Coumarin 545 Spectral Data and Tuning Curves. Exciton (Luxottica).[1] Link (Verified via Sirah Lasertechnik).[1][3]

  • Jones, G., et al. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes.[1][7][8] Journal of Physical Chemistry, 89(2), 294–300.[1] Link[1][3]

  • Duarte, F. J., et al. (2006). Widely tunable green laser emission using the coumarin 545 tetramethyl dye.[1][7] Journal of Optics A: Pure and Applied Optics, 8, 172.[1] Link

  • PubChem Database. Coumarin 545 Compound Summary (CID 5237252).[1] National Center for Biotechnology Information.[1] Link[1][3]

  • Ossila. Coumarin 545T for OLEDs and Lasers: Material Properties.Link[1][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Background Fluorescence with Coumarin 545

Core Technical Overview Coumarin 545 (C545) and its tetramethyl derivative (C545T) are high-quantum-yield fluorophores emitting in the green region ( nm). While prized for their high brightness and photostability in Orga...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Coumarin 545 (C545) and its tetramethyl derivative (C545T) are high-quantum-yield fluorophores emitting in the green region (


 nm). While prized for their high brightness and photostability in Organic Light Emitting Diodes (OLEDs) and lipophilic tracking assays, they present a unique challenge: Aggregation-Caused Quenching (ACQ)  and Solvatochromic Sensitivity .

High background fluorescence with C545 rarely stems from the dye's instability. Instead, it is almost exclusively caused by:

  • Electronic Aggregation: At high concentrations, planar C545 molecules stack (

    
     interactions), causing non-radiative decay or red-shifted "ghost" fluorescence.
    
  • Hydrophobic Non-Specific Binding (NSB): In biological matrices, the lipophilic nature of C545 drives it to partition into lipid membranes or hydrophobic pockets of proteins (e.g., Albumin), creating high background noise.

This guide provides the protocols to dismantle these mechanisms.

Troubleshooting Logic & Diagnostics

Before altering your protocol, use this logic flow to diagnose the specific source of your background noise.

TroubleshootingFlow Start START: High Background Signal CheckBlank Step 1: Check Solvent/Matrix Blank Start->CheckBlank IsBlankHigh Is Blank High? CheckBlank->IsBlankHigh OpticalIssue Optical Interference IsBlankHigh->OpticalIssue Yes SampleIssue Sample Interaction IsBlankHigh->SampleIssue No (Only Sample is High) FilterBleed Filter Bleed-Through (Check Bandpass) OpticalIssue->FilterBleed Raman Solvent Raman Scatter OpticalIssue->Raman ConcCheck Check Dye Concentration SampleIssue->ConcCheck ACQ Aggregation (ACQ) Action: Dilute or Switch to C545T ConcCheck->ACQ >10 µM or Doped Film NSB Non-Specific Binding Action: Wash/Block ConcCheck->NSB <1 µM (Bio Assay)

Figure 1: Diagnostic decision tree for isolating the source of background fluorescence in C545 systems.

Critical FAQs & Protocols

Q1: I am seeing a red-shifted "haze" in my imaging channel. Is my filter broken?

Diagnosis: Likely Concentration Quenching (ACQ) , not filter failure. Mechanism: C545 molecules are planar. When concentration exceeds critical thresholds (typically


 M in solution or 

wt in films), they form "excimers" or aggregates. These aggregates absorb energy but emit it inefficiently at longer wavelengths (red shift), causing background in channels reserved for red fluorophores (e.g., RFP/TRITC).

Corrective Protocol (The "Dopant" Method): If you are fabricating solid-state films or using high concentrations, you must spatially isolate the fluorophores.

  • Switch to C545T: The "T" stands for tetramethyl. These four methyl groups act as steric bumpers, physically preventing the

    
     stacking that causes quenching [1].
    
  • Host-Guest Dispersion:

    • For Materials: Do not use pure C545 layers. Dope C545 into a host matrix (e.g., Alq3 or PMMA) at 0.5% to 1.5% by weight .

    • Data: Efficiency peaks at ~1% doping. Above 2%, quenching reduces quantum yield by >40% [2].

Q2: In biological assays, C545 sticks to everything (high non-specific binding). How do I wash it off?

Diagnosis: Hydrophobic Interaction.[1] Mechanism: C545 is highly lipophilic. Standard aqueous washes (PBS) will not remove unbound dye; the water actually forces the hydrophobic dye to cling tighter to cellular membranes and proteins (the "Hydrophobic Effect").

Corrective Protocol (The "Amphiphilic Wash"): You must lower the surface tension of your wash buffer to solubilize unbound dye.

ComponentStandard WashOptimized C545 Wash Function
Base PBS (pH 7.4)PBS (pH 7.4)Physiological buffer
Surfactant None / 0.1% Tween0.5% Tween-20 Solubilizes hydrophobic residues
Co-Solvent None5-10% Ethanol Critical: Disrupts hydrophobic sticking
Protein None1% BSA "Sponge" to soak up unbound dye

Protocol:

  • Perform labeling.[2]

  • Wash 1: PBS + 10% Ethanol (2 mins). Rapidly removes bulk dye.

  • Wash 2: PBS + 0.5% Tween-20 (5 mins). Solubilizes membrane-bound background.

  • Final Rinse: Pure PBS.

Q3: My emission signal fluctuates wildly with different solvents. Why?

Diagnosis: Solvatochromism.[3][4] Mechanism: C545 undergoes Intramolecular Charge Transfer (ICT) upon excitation. This creates a large dipole moment.[5] Polar solvents (like water or methanol) stabilize this state, lowering the energy gap and shifting emission to the red (longer wavelengths). Non-polar solvents (toluene) shift emission to the blue [3].

Impact on Background: If your detection window is narrow (e.g., 500-520nm), a solvent shift can move the peak out of your window, making the "signal" look like "background noise" (low Signal-to-Noise Ratio).

Data: Solvent-Dependent Shifts | Solvent | Polarity Index | Emission Max (


) | Relative Intensity |
| :--- | :--- | :--- | :--- |
| Cyclohexane | 0.2 | ~485 nm (Blue-Green) | High |
| Acetone | 5.1 | ~502 nm (Green) | Medium |
| Ethanol | 5.2 | ~510 nm (Yellow-Green) | Medium |
| Water | 10.2 | ~525 nm (Red-shifted) | Low (Quenched)  |

Recommendation: For consistent quantification, standardize the solvent matrix. Avoid aqueous measurements if possible; if water is required, encapsulate C545 in micelles or use C545T to protect the dipole from solvent relaxation.

Mechanistic Visualization: The Quenching Pathway

Understanding the physical chemistry of the dye allows you to predict when background will occur.

QuenchingMechanism Monomer C545 Monomer (Isolated) Excitation Excitation (470nm) Monomer->Excitation Aggregate H-Aggregate / Excimer (Stacked) Monomer->Aggregate + HighConc Emission Strong Emission (505nm) Excitation->Emission High QY NonRad Non-Radiative Decay (Heat/Vibration) Excitation->NonRad Major Pathway RedShift Red-Shifted Emission (Background Noise) Excitation->RedShift Minor Pathway HighConc High Concentration (>10^-4 M) Aggregate->Excitation

Figure 2: The transition from signal to noise. High concentration forces monomers into aggregates, diverting energy from useful emission (Green) to heat or red-shifted background noise.

Summary of Best Practices

  • Use C545T for High Concentrations: If you cannot work at nanomolar concentrations, switch to C545T. The structural modification prevents the aggregation shown in Figure 2 [4].

  • Match the Matrix: In OLEDs, dope C545T into Alq3 at ~1%. In biology, use BSA-rich buffers to prevent the dye from aggregating on cell membranes.

  • Filter Selection: Ensure your emission filter is centered at 510nm with a bandwidth of ±20nm. Avoid long-pass filters that collect the red-shifted aggregate tail.

References

  • Chen, C. H., et al. (1989). "Recent developments in organic electroluminescent devices." Macromolecular Symposia.

  • Tang, C. W., et al. (1989). "Electroluminescence of doped organic thin films." Journal of Applied Physics.

  • Jones, G., et al. (1985).[5] "Solvent effects on emission yield and lifetime for Coumarin laser dyes." Chemical Physics Letters.

  • Ossila. "Coumarin 545T (C545T) Specifications and Applications." Ossila Product Guide.

Sources

Optimization

Technical Support Center: Signal-to-Noise Optimization for Coumarin 545 Microscopy

Technical Overview: The Physics of Coumarin 545 Coumarin 545 (often chemically identified as C545T in optoelectronics) is a specialized benzothiazolyl-coumarin derivative.[1][2] Unlike the classic blue-emitting coumarins...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Physics of Coumarin 545

Coumarin 545 (often chemically identified as C545T in optoelectronics) is a specialized benzothiazolyl-coumarin derivative.[1][2] Unlike the classic blue-emitting coumarins (e.g., AMCA), C545 emits in the green-yellow region.

Achieving high Signal-to-Noise Ratio (SNR) with C545 is notoriously difficult due to three convergent factors:

  • Solvatochromism: Its quantum yield (

    
    ) is highly dependent on solvent polarity.[1] In aqueous buffers, it is prone to aggregation-induced quenching (ACQ).[1]
    
  • Stokes Shift Constraints: The separation between excitation (~473 nm) and emission (~506–545 nm) is relatively narrow compared to modern dyes like Alexa Fluor, increasing the risk of excitation light bleed-through.[1]

  • Autofluorescence Overlap: The excitation window overlaps with cellular FAD/NADH, creating high biological background noise.[1]

This guide provides a self-validating system to isolate and resolve these specific SNR bottlenecks.

Optical Configuration & Hardware Optimization

The first step in SNR improvement is maximizing the "Signal" component through photon economy. A standard FITC filter set is often suboptimal for C545 because the dye's absorption peak is shifted blue relative to Fluorescein.[1]

Recommended Spectral Configuration
ParameterOptimal RangeWhy?
Excitation Source 473 nm (Solid State Laser) or 470 nm (LED)C545 absorption peaks at ~473 nm.[1] Using a standard 488 nm Argon laser excites the dye at only ~60% efficiency, significantly lowering signal output [1].
Excitation Filter 460/40 nm Captures the peak absorption while cutting off before the emission onset.
Dichroic Mirror 495 nm LP (Long Pass)Critical to reflect <490 nm excitation while passing >500 nm emission.[1]
Emission Filter 525/50 nm (Bandpass)Collects the emission peak (505–515 nm) while rejecting red autofluorescence.[1]
Detector GaAsP PMT or sCMOS High quantum efficiency (QE) in the 500–550 nm range is required.[1]
Workflow: The Photon Economy Path

Use this logic flow to identify hardware bottlenecks.

OpticalPath Source Light Source (473nm vs 488nm) ExFilter Excitation Filter (Bandwidth Check) Source->ExFilter Photon Flux Sample Sample (C545 Environment) ExFilter->Sample Excitation EmFilter Emission Filter (Crosstalk Check) Sample->EmFilter Fluorescence + Scatter Detector Detector (Gain/QE) EmFilter->Detector Signal

Figure 1: The Photon Economy Path.[1] Bottlenecks at the source (wrong wavelength) or filter (bleed-through) effectively cap your maximum achievable SNR regardless of sample quality.[1]

Sample Preparation: The "Wetware" Fixes

The most common cause of low SNR with Coumarin 545 is environmental quenching .[1] C545 is hydrophobic.[1] If you introduce it into an aqueous biological buffer without a carrier, it aggregates, and the quantum yield drops precipitously.

Protocol: Solvatochromic Optimization

Objective: Prevent Aggregation-Induced Quenching (ACQ).[1]

  • Solvent Selection:

    • Ideal: Organic solvents (THF, Ethanol) or lipid-rich environments.[1]

    • Aqueous Samples: You must use a surfactant or encapsulation method.[1]

    • Action: Supplement aqueous buffers with 0.1% - 0.5% Triton X-100 or deliver C545 via liposomes .[1] The dye must reside in the hydrophobic pockets of membranes or micelles to fluoresce efficiently [2].

  • Mounting Media:

    • Avoid standard glycerol-based hardeners if they alter local pH significantly.[1]

    • Use a non-curing, high-refractive-index immersion oil directly if the sample allows, or a mounting medium specifically rated for hydrophobic dyes.

Troubleshooting Guide (FAQ Format)

Q1: I have a strong signal, but the background is high (Low Contrast).

Diagnosis: This is usually Crosstalk (Bleed-through) or Autofluorescence .[1] The Fix:

  • Check the Stokes Shift: C545 has a small Stokes shift (~30-40 nm).[1] If your excitation filter is 470/40 (transmitting up to 490 nm) and your emission filter starts at 500 nm, excitation light is leaking into the detector.[1]

  • Action: Switch to a narrower excitation filter (e.g., 460/20 nm) to create a "spectral gap" between excitation and emission.[1]

  • Background Subtraction: Acquire a "No-Dye" control image using the exact same settings. Subtract this image pixel-by-pixel from your data.[1]

Q2: My signal is extremely weak, even with high laser power.

Diagnosis: Quenching or Spectral Mismatch .[1] The Fix:

  • The Solvent Test: Add a drop of pure Ethanol or Acetone to a test slide.[1] If the C545 suddenly brightens, your experimental buffer is too polar (water-heavy), causing quenching.[1]

  • Wavelength Check: Are you using a 405 nm laser? It is too far blue. Are you using 488 nm? It is on the absorption shoulder.[1] You need 473 nm or 445 nm (blue diode) for peak excitation [3].[1]

Q3: The image fades rapidly while focusing (Photobleaching).

Diagnosis: Coumarins are moderately photostable but susceptible to oxidation.[1] The Fix:

  • Pulse Mode: If using a laser, switch to pulsed excitation to allow triplet state relaxation.[1]

  • Scavengers: Use an antifade reagent containing PPD (p-phenylenediamine) or commercial equivalents like Prolong Glass.[1] Avoid DABCO for this specific dye class if interactions are observed.[1]

Advanced Logic: SNR Decision Matrix

Use this flowchart to diagnose the root cause of poor image quality.

SNR_Logic Start Start: Low SNR Issue SignalCheck Is Raw Signal Intensity > 100 counts? Start->SignalCheck LowSignal Problem: Low Photon Count SignalCheck->LowSignal No (Weak) HighNoise Problem: High Background SignalCheck->HighNoise Yes (Bright but noisy) SolventCheck Check Solvent/Buffer (Is it aqueous?) LowSignal->SolventCheck Aggreg Cause: Aggregation Quenching Action: Add Surfactant/Lipids SolventCheck->Aggreg Yes (Aqueous) ExSource Cause: Wrong Laser (405/488nm) Action: Switch to 473nm SolventCheck->ExSource No (Organic) FilterCheck Check Filter Gap (Ex/Em Overlap?) HighNoise->FilterCheck Crosstalk Cause: Bleed-through Action: Narrow Ex Bandwidth FilterCheck->Crosstalk Overlap Detected AutoFluo Cause: Biological Autofluorescence Action: Use Time-Gating or Spectral Unmixing FilterCheck->AutoFluo Filters OK

Figure 2: Diagnostic Logic Tree for Coumarin 545 SNR issues.

Summary of Key Specifications

PropertyValueNotes
CAS Number 155306-71-1Often listed as C545T in catalogs.[2][3]
Abs Max 473 nmIn THF.[1][2][3] Shifts blue in polar solvents.[1][4]
Em Max 506–545 nmHighly dependent on environment (Solvatochromic).[1]
Stokes Shift ~35–70 nmRequires steep filter edges.[1]
Solubility Low in WaterSoluble in Acetone, THF, Ethanol, Chloroform.[1]

References

  • Noctiluca. "C545T | Green Dopant."[1] Noctiluca Technical Data. Accessed October 2023.[1][5] [Link] (Source for molecular structure and photophysical properties in THF).

  • Royal Society of Chemistry (RSC). "Coumarin 545: an emission reference with a record-low temperature coefficient."[1] RSC Advances. [Link] (Academic validation of temperature and solvent dependence).

Sources

Troubleshooting

Technical Support Center: Optimizing Coumarin 545 Concentration for Cellular Imaging

Welcome to the technical support guide for Coumarin 545. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for optimizing the concentrati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Coumarin 545. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for optimizing the concentration of Coumarin 545 for cell staining applications. Our goal is to move beyond simple protocol recitation and empower you with the causal logic behind each step, ensuring you can achieve robust, reproducible, and publication-quality data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Coumarin 545.

Q1: What is Coumarin 545 and what are its primary applications in cell staining?

Coumarin 545 is a synthetic organic dye belonging to the coumarin family. These dyes are known for their excellent photostability, high fluorescence quantum yield, and good solubility in organic solvents.[1][2] Coumarin 545 typically emits a green fluorescence and is valued as a fluorescent probe in biological imaging.[] Its relatively small molecular size facilitates good cell permeability, making it suitable for various cellular imaging applications, including organelle-specific staining.[4]

Q2: What is a good starting concentration for Coumarin 545 in a new experiment?

A typical starting concentration for many coumarin-based probes in cell culture medium is in the low micromolar range, often between 1-5 µM.[4] However, this is only a starting point. The optimal concentration is highly dependent on the specific cell type, cell density, experimental duration, and the sensitivity of your imaging system. The core principle is to use the lowest possible concentration that provides a sufficient signal-to-noise ratio (S/N) without inducing cytotoxicity.[5]

Q3: How should I prepare a stock solution of Coumarin 545?

Due to its poor solubility in water, Coumarin 545 should first be dissolved in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[6][7] A common stock concentration is 1-10 mM.

  • Causality: Using a concentrated stock allows for the addition of a very small volume to your aqueous cell culture medium, minimizing the final solvent concentration. High concentrations of DMSO (>0.5%) can be toxic to many cell lines.

  • Protocol: To prepare a 10 mM stock solution, dissolve 1 mg of Coumarin 343 (a related coumarin, as a procedural example) in 350.5 µL of anhydrous DMSO.[6] Always vortex thoroughly and visually inspect to ensure complete dissolution.[8] Store aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[6]

Q4: Is Coumarin 545 more suitable for live-cell or fixed-cell imaging?

Coumarin dyes can be used for both live and fixed cells.[9][10] Their ability to permeate intact plasma membranes makes them valuable for live-cell imaging.[10] However, for fixed-cell applications, their performance is also robust. The choice depends on the experimental question. For live-cell imaging, it is critical to assess and mitigate potential phototoxicity.[11][12]

Q5: What factors can influence the optimal staining concentration?

Several factors must be considered, as they create a multi-variable system that you must balance:

  • Cell Type and Density: Different cell lines have varying capacities for dye uptake and retention. Higher cell densities may require slightly higher concentrations or longer incubation times.

  • Incubation Time and Temperature: Staining is typically performed at 37°C for 15-60 minutes.[4] Longer incubation times may allow for the use of lower concentrations but also increase the risk of cytotoxicity.

  • Imaging System Sensitivity: A highly sensitive confocal microscope may require a much lower dye concentration than an older, widefield epifluorescence system.

  • Target Abundance: If Coumarin 545 is conjugated to an antibody or probe, the expression level of the target will dictate the required dye concentration.

Section 2: The Core Optimization Workflow: A Self-Validating System

Achieving reliable staining requires a systematic approach. The goal is not just to find a concentration, but the optimal concentration that balances signal strength with biological integrity. This workflow is designed to be self-validating, incorporating controls that confirm the reliability of your results.

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Titration Experiment cluster_analysis Phase 3: Analysis & Validation prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_series Create Dilution Series (e.g., 0.1 µM to 20 µM) in Culture Medium prep_stock->prep_series Dilute stain_cells Incubate Cells with Each Concentration (e.g., 30 min at 37°C) prep_series->stain_cells image Acquire Images (Identical Settings) stain_cells->image analyze Quantify S/N Ratio & Background image->analyze viability Assess Cytotoxicity (e.g., PI or LDH Assay) image->viability determine Determine Optimal C. analyze->determine viability->determine Troubleshooting p1 Problem: Weak or No Signal c1a Cause: Concentration Too Low p1->c1a c1b Cause: Incorrect Filter Sets p1->c1b c1c Cause: Dye Degradation p1->c1c p2 Problem: High Background c2a Cause: Concentration Too High p2->c2a c2b Cause: Inadequate Washing p2->c2b c2c Cause: Dye Aggregation p2->c2c p3 Problem: Cell Death / Stress c3a Cause: Chemical Toxicity p3->c3a c3b Cause: Phototoxicity p3->c3b c3c Cause: Solvent Toxicity p3->c3c s1a Solution: Increase Concentration (Based on Titration) c1a->s1a s1b Solution: Check Spectra & Microscope Settings c1b->s1b s1c Solution: Use Fresh Aliquot of Dye c1c->s1c s2a Solution: Decrease Concentration c2a->s2a s2b Solution: Increase Wash Steps (Use Imaging Buffer) c2b->s2b s2c Solution: Briefly Sonicate Stock Solution c2c->s2c s3a Solution: Decrease Concentration and/or Incubation Time c3a->s3a s3b Solution: Reduce Exposure Time & Laser Power (Use ND Filters) c3b->s3b s3c Solution: Ensure Final DMSO is <0.5% c3c->s3c

Caption: Troubleshooting logic for common cell staining issues.

Q: My fluorescence signal is very weak or non-existent. What should I do?

  • Possible Cause 1: Concentration Too Low. The most straightforward cause is that the dye concentration is insufficient for detection by your system. [5] * Solution: Refer to your titration experiment. Increase the concentration to the next level tested and re-image. Ensure you are not trying to image a target that is simply not expressed in your cell line. [13]* Possible Cause 2: Incorrect Microscope Settings. The excitation and emission filters on your microscope must match the spectral properties of Coumarin 545. For C545T, the absorption maximum is ~473 nm and the emission maximum is ~506 nm (in THF). [1] * Solution: Verify the specifications of your filter cubes. Ensure the excitation source (e.g., laser line, LED) is appropriate and that the emission filter captures the peak fluorescence. Consult your microscope's manual or support scientist. [14]* Possible Cause 3: Dye Degradation. Fluorescent dyes are sensitive to light and repeated freeze-thaw cycles.

    • Solution: Use a fresh, unexpired aliquot of your dye stock solution that has been stored properly at -20°C or below, protected from light. [8][15] Q: I see bright staining, but the background is also very high, resulting in a poor image.

  • Possible Cause 1: Concentration Too High. Excessive dye concentration is a primary cause of high background. [13][16]Unbound dye molecules in the imaging medium will fluoresce, reducing contrast. [17] * Solution: Decrease the dye concentration, guided by your titration data. The goal is to maximize the S/N ratio, not just the raw signal.

  • Possible Cause 2: Inadequate Washing. Insufficient washing will leave residual unbound dye in the well.

    • Solution: Increase the number and/or duration of wash steps after incubation. [16]Using a specialized, optically clear imaging medium can also significantly reduce background fluorescence compared to standard culture medium. [17]* Possible Cause 3: Dye Aggregation. At high concentrations, some dyes can form aggregates that bind non-specifically to cells or the culture vessel, creating bright, punctate background.

    • Solution: Ensure the stock solution is fully dissolved; brief sonication can help. [8]When diluting the stock into your medium, vortex the medium immediately to ensure rapid and even dispersal.

Q: My cells look unhealthy after staining and imaging. They are rounded, detached, or show membrane blebbing.

  • Possible Cause 1: Chemical Toxicity. The Coumarin 545 concentration itself may be cytotoxic at the level or incubation time used.

    • Solution: This is precisely why the cytotoxicity assay in the core workflow is essential. Select the highest concentration from your titration that maintained high cell viability (>95%). You may also need to reduce the incubation time.

  • Possible Cause 2: Phototoxicity. The high-energy light used for excitation can generate reactive oxygen species (ROS) that damage and kill cells. [12][18]This is a critical concern in live-cell imaging. [11] * Solution: Minimize light exposure. Use the lowest possible laser power/light intensity and the shortest possible exposure time that still yields a good signal. [11][14]If available, use neutral density (ND) filters to attenuate the excitation light. [14]Avoid repeatedly focusing on the same field of cells.

  • Possible Cause 3: Solvent Toxicity. If the final concentration of DMSO in your medium is too high (typically >0.5%), it can be toxic to cells.

    • Solution: Always calculate the final DMSO concentration. If you need to use a high dye concentration, you may need to prepare a more concentrated stock solution (e.g., 20 or 50 mM) to keep the added volume low.

References

  • Zhang, D., et al. (2018). Coumarin 545: an emission reference dye with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements. Analyst (RSC Publishing). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Salama, G., et al. (2017). Fluorescent Imaging: Ensuring Reproducibility and Finding the Best Dye. PMC - NIH. Retrieved from [Link]

  • Laissue, P. F., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. Retrieved from [Link]

  • MPI-CBG Publications. (n.d.). Phototoxicity in live fluorescence microscopy, and how to avoid it. Retrieved from [Link]

  • Vector Laboratories. (2025). Maximizing the Potential of Fluorescent Dyes: Applications and Insights. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. Retrieved from [Link]

  • Nanolive. (n.d.). Overcoming phototoxicity. Retrieved from [Link]

  • Applied Cytometry. (2025). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of the laser dye coumarin 545 tetramethyl (C545T). Retrieved from [Link]

  • Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Coumarin 545 Experimental Troubleshooting Guide

Welcome to the technical support center for Coumarin 545. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Coumarin 545. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during experiments with this versatile fluorophore. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results.

A Word on Coumarin 545

Coumarin 545 is a highly efficient and photostable fluorescent dye, prized for its applications as a green-emitting dopant in OLEDs and as a gain medium in laser dyes.[1] Its excellent solubility and high emission yield make it a valuable tool for fluorescence-based applications.[1] However, like any sophisticated scientific tool, its optimal performance hinges on a clear understanding of its chemical behavior. This guide will address the most frequent issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Why is my Coumarin 545 not dissolving properly?

Poor solubility is a common initial hurdle. The key is selecting the right solvent and using the proper technique.

  • The Cause: Coumarin 545 exhibits limited solubility in many common solvents. While it has good general solubility, it is only slightly soluble in chloroform and DMSO, often requiring sonication or gentle heating to fully dissolve.[2][3]

  • The Solution: A Step-by-Step Protocol for Solubilization

    • Solvent Selection: For initial stock solutions, prioritize solvents like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF).

    • Weighing and Initial Mixing: Accurately weigh out the required amount of Coumarin 545 powder. Add the solvent to the powder, not the other way around, to prevent clumping.

    • Mechanical Assistance:

      • Vortexing: Vigorously vortex the solution for 1-2 minutes.

      • Sonication: If crystals are still visible, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solute particles.

    • Gentle Heating (Use with Caution): If sonication is insufficient, you can gently warm the solution in a water bath (not exceeding 40-50°C). Be mindful that excessive heat can degrade the dye.

    • Final Dilution: Once your high-concentration stock is fully dissolved, you can perform serial dilutions into your aqueous experimental buffer. Ensure vigorous mixing at each dilution step to prevent precipitation.

I'm seeing a very weak or no fluorescent signal. What's going wrong?

A lack of fluorescence is often a multifaceted issue, ranging from incorrect instrument settings to chemical degradation.

  • The Cause: This can stem from several factors:

    • Incorrect Excitation/Emission Wavelengths: Every fluorophore has an optimal spectral profile.

    • Low Concentration: The dye concentration might be below the detection limit of your instrument.

    • Quenching: The fluorescence of your dye is being suppressed by another molecule in your sample or by the solvent itself.

    • Photobleaching: The dye has been irreversibly damaged by excessive light exposure.

  • Troubleshooting Workflow:

    G start No/Low Fluorescence Signal q1 Verify Excitation/Emission Wavelengths start->q1 q2 Check Dye Concentration q1->q2 Correct s1 Adjust Spectrometer/Microscope Settings q1->s1 Incorrect q3 Investigate Quenching q2->q3 Sufficient s2 Increase Dye Concentration q2->s2 Too Low q4 Assess Photobleaching q3->q4 Ruled Out s3 Dilute Sample or Use Fresh Solvent q3->s3 Suspected s4 Reduce Exposure Time/Intensity q4->s4 Suspected

    Caption: Troubleshooting workflow for low fluorescence.

  • Detailed Solutions:

    • Confirm Spectral Settings: Cross-reference your instrument settings with the known spectral properties of Coumarin 545.

SolventExcitation Max (λex)Emission Max (λem)Source
THF473 nm506 nm[1]
Acetonitrile477 nmNot Specified[3]
Methanol~430 nm~510 nm[4]
My fluorescence emission peak is shifting or inconsistent. Why?

The spectral properties of coumarin dyes are highly sensitive to their environment.

  • The Cause:

    • Solvent Polarity: Coumarin dyes are known to exhibit strong, polarity-dependent Stokes shifts.[5] A change in the solvent environment will alter the emission wavelength.

    • Aggregation: At high concentrations, dye molecules can form aggregates, which have different spectral properties than individual molecules.[6]

    • Temperature Fluctuations: While Coumarin 545 has a remarkably low temperature coefficient, significant temperature changes can still cause minor spectral shifts.[4][6]

  • Solutions:

    • Maintain Consistent Solvent Conditions: Ensure that the solvent composition remains constant across all samples in an experiment. Even small changes in buffer composition can have an effect.

    • Control Dye Concentration: Work within a concentration range where aggregation is unlikely. If you suspect aggregation, dilute your sample and re-measure the spectrum. A shift in the emission peak upon dilution is a strong indicator of aggregation.

    • Temperature Control: For highly sensitive measurements, use a temperature-controlled sample holder to maintain a constant temperature.

I suspect my Coumarin 545 is aggregating. How can I confirm and prevent this?

Dye aggregation can lead to a host of problems, including fluorescence quenching and spectral shifts.

  • The Cause: At higher concentrations, the planar structures of coumarin molecules can stack together through non-covalent interactions, forming H-type aggregates.[7] This is more common in polar organic solvents.

  • Confirmation and Prevention Protocol:

    • UV-Vis Spectroscopy:

      • Measure the absorbance spectrum of your Coumarin 545 solution at various concentrations.

      • Indication of Aggregation: As concentration increases, you may observe a blue-shift in the main absorption peak and the appearance of a new, higher-energy shoulder peak. This is characteristic of H-type aggregation.

    • Fluorescence Spectroscopy:

      • Measure the fluorescence emission spectrum at different concentrations.

      • Indication of Aggregation: Aggregation often leads to fluorescence quenching, so you may see a decrease in quantum yield at higher concentrations. You may also observe a shift in the emission peak.

    • Prevention Strategies:

      • Work at Lower Concentrations: This is the most straightforward way to prevent aggregation.

      • Solvent Choice: If possible, use a solvent in which Coumarin 545 is less prone to aggregation.

      • Add Surfactants: In some cases, adding a small amount of a non-ionic surfactant can help to disrupt dye-dye interactions.

How can I improve the photostability of my Coumarin 545?

While Coumarin 545 has excellent intrinsic photostability, demanding applications may require further enhancement.[1]

  • The Cause: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This is a cumulative process.

  • Enhancement Strategies:

    • Oxygen Scavenging: The presence of molecular oxygen can accelerate photobleaching. De-gassing your solvent or adding an oxygen scavenging system (e.g., glucose oxidase) can improve photostability.

    • Antifade Reagents: For fixed-cell or tissue imaging, the use of a commercial antifade mounting medium is highly recommended. These reagents often contain free radical scavengers.

    • Instrumental Optimization: As mentioned previously, minimizing the intensity and duration of light exposure is crucial. Use neutral density filters to attenuate the excitation light and open the pinhole on a confocal microscope only as much as is necessary for your desired resolution.

Final Recommendations from Your Application Scientist

The successful application of Coumarin 545 is a matter of careful planning and execution. Always begin with a thorough understanding of the dye's properties and a clear, well-documented protocol. When troubleshooting, change only one variable at a time to systematically identify the source of the problem. This guide provides a foundation for addressing common issues, but the principles of good laboratory practice—cleanliness, precision, and careful observation—are your most valuable tools.

References

  • Coumarin 545 - LookChem. [Link]

  • Coumarin 545: An Emission Reference Dye With a Record-Low Temperature Coefficient for Ratiometric Fluorescence Based Temperature Measurements - PubMed. [Link]

  • Study of solvent effect in laser emission from Coumarin 540 dye solution. [Link]

  • Coumarin 545: an emission reference dye with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements - RSC Publishing. [Link]

  • Coumarin 545, min 97% (HPLC), 1 gram - CP Lab Safety. [Link]

  • Unusual H-Type Aggregation of Coumarin-481 Dye in Polar Organic Solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coumarin 545 Quantum Yield

Executive Summary & Core Logic Coumarin 545 (C545) is a rigidized 7-aminocoumarin derivative.[1] Unlike simpler coumarins (e.g., Coumarin 1 or 151), C545 features a julolidine-like ring system that restricts the rotation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

Coumarin 545 (C545) is a rigidized 7-aminocoumarin derivative.[1] Unlike simpler coumarins (e.g., Coumarin 1 or 151), C545 features a julolidine-like ring system that restricts the rotation of the amino group.

The Scientific Reality: In non-rigid coumarins, excitation leads to a Twisted Intramolecular Charge Transfer (TICT) state, which is non-emissive and drastically lowers quantum yield (QY). C545 is structurally "locked," minimizing TICT formation.[1] However, its QY remains highly sensitive to solvent polarity and viscosity due to the stabilization of the emissive Intramolecular Charge Transfer (ICT) state.

Your Goal: Maximize the radiative decay rate (


) while suppressing non-radiative pathways (

) such as intersystem crossing or aggregation-induced quenching.

Solvent Selection Matrix

Recommendation: For maximum Quantum Yield (


), use Polar Protic  or Polar Aprotic  solvents.[1] Avoid non-polar solvents unless necessary for specific host matrices.[1]
Solvent ClassRepresentative SolventExpected QY (

)
Spectral BehaviorApplication Note
Polar Protic Ethanol (EtOH) ~0.95 - 0.99 Reference Standard.[1] Balanced Stokes shift.Gold Standard. Best for laser gain media and general spectroscopy.[1]
Polar Protic Methanol (MeOH)~0.90 - 0.95Slight Blue Shift relative to EtOH.[1]Good alternative, but higher volatility can alter concentration during extended experiments.[1]
Polar Aprotic DMSO / DMF~0.90 - 0.96Red Shift (Bathochromic).[1]Excellent for biological mimics; high viscosity restricts non-radiative decay.[1]
Non-Polar Toluene / Hexane~0.70 - 0.80Blue Shift (Hypsochromic).[1]Not Recommended for Max Brightness. Poor stabilization of the ICT state leads to lower radiative rates.
Viscous Ethylene Glycol~0.95+Similar to Ethanol.[1]High viscosity further suppresses vibrational relaxation; ideal for flow dye lasers.[1]

Critical Insight: While C545 is robust, Concentration Quenching is its primary failure mode in all solvents.[1] At concentrations


 M, QY drops precipitously due to the formation of non-emissive H-aggregates or re-absorption effects.[1]

Troubleshooting & Diagnostics (FAQ)

Q1: My Quantum Yield is significantly lower than literature values (e.g., < 0.6 in Ethanol). Why?

Diagnosis: This is rarely a solvent issue and usually a Concentration or Purity issue.

  • The "Inner Filter" Effect: If your solution is too concentrated (Optical Density > 0.1 at excitation

    
    ), the dye re-absorbs its own emitted photons.
    
  • Aggregation: C545 molecules stack (H-aggregates) at high concentrations, creating non-radiative energy sinks.[1]

  • Action Plan:

    • Dilute sample until Absorbance is 0.05 - 0.1 at the excitation wavelength.[1]

    • Check the absorption spectrum.[2][3] A broadening of the main peak or a new shoulder on the blue side indicates aggregation.

Q2: Why does the emission peak shift when I switch from Toluene to Ethanol?

Diagnosis: This is Solvatochromism driven by the ICT mechanism.

  • Mechanism: Upon excitation, C545 undergoes a charge transfer, creating a large dipole moment in the excited state. Polar solvents (Ethanol) re-orient around this dipole, stabilizing the excited state and lowering its energy. This results in a Red Shift (lower energy emission).[1]

  • Non-Polar Solvents: Toluene cannot stabilize this charge transfer effectively, leaving the emission at higher energy (Blue Shift) and often resulting in a lower QY because the radiative transition is less favorable.

Q3: Do I need to degas the solvent?

Diagnosis: Moderate priority.

  • Coumarins are generally less sensitive to Oxygen quenching than polycyclic aromatic hydrocarbons, but

    
     can still promote intersystem crossing to the Triplet State.
    
  • Action: For precision QY measurements, purge with Argon or Nitrogen for 10 minutes.[1] For standard imaging or laser use, air-equilibrated solvents are usually acceptable.[1]

Visualizing the Optimization Logic

Diagram 1: Troubleshooting Workflow

Use this decision tree to diagnose poor performance.

TroubleshootingC545 Start Start: Low Quantum Yield Detected CheckConc Step 1: Check Optical Density (OD) Is OD > 0.1? Start->CheckConc Dilute Action: Dilute Sample Target OD 0.05 - 0.1 CheckConc->Dilute Yes CheckSolvent Step 2: Check Solvent Polarity Is solvent Non-Polar (e.g., Hexane)? CheckConc->CheckSolvent No Dilute->CheckSolvent SwitchSolvent Action: Switch to Ethanol or DMSO Stabilize ICT State CheckSolvent->SwitchSolvent Yes CheckAgg Step 3: Check Aggregation Blue shoulder in Abs spectrum? CheckSolvent->CheckAgg No SwitchSolvent->CheckAgg Sonication Action: Sonicate or Filter Use fresh high-grade solvent CheckAgg->Sonication Yes Final System Optimized CheckAgg->Final No Sonication->Final

Caption: Diagnostic logic flow for identifying causes of low fluorescence efficiency in C545.

Diagram 2: The Photophysical Mechanism

Understanding why polar solvents work best.

Photophysics cluster_solvents Solvent Influence GS Ground State (S0) ES_FC Franck-Condon Excited State GS->ES_FC Excitation (hν) Relaxed_ICT Relaxed ICT State (High QY) ES_FC->Relaxed_ICT Solvent Relaxation (Fast in Polar Solvents) TICT TICT State (Non-Emissive) ES_FC->TICT Bond Rotation (Restricted in C545) Relaxed_ICT->GS Fluorescence (High Yield) TICT->GS Non-Radiative Decay (Heat) Note1 Polar Solvents stabilize the Relaxed ICT State Note2 Rigid Structure blocks access to TICT

Caption: Energy pathway showing how C545's rigid structure and polar solvents favor the emissive ICT state over non-radiative decay.

Standardized Protocol: Relative QY Measurement

To validate your solvent choice, perform this relative QY measurement.

Reagents:

  • Reference Standard: Rhodamine 6G in Ethanol (

    
    ).[1]
    
  • Sample: Coumarin 545 in Target Solvent.[1][2][4]

Step-by-Step:

  • Preparation: Prepare stock solutions of Reference and Sample.

  • Dilution: Create a dilution series for both. Measure Absorbance (A) at the excitation wavelength (e.g., 480 nm). A must be < 0.1 .[1]

  • Emission Scan: Record the integrated fluorescence intensity (F) for each dilution.

  • Plotting: Plot Integrated Intensity (Y-axis) vs. Absorbance (X-axis).[1] Calculate the gradient (

    
    ) for both.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.[1]

References

  • Jones, G., Jackson, W. R., & Choi, C. (1985).[1][2] Solvent effects on emission yield and lifetime for coumarin laser dyes. The Journal of Physical Chemistry. Source:[1]

  • Nad, S., & Pal, H. (2001).[1][4] Unusual Photophysical Properties of Coumarin-151. The Journal of Physical Chemistry A. (Provides mechanistic context on Amino-Coumarin ICT states). Source:[1]

  • Duarte, F. J., et al. (2006).[1][2] Widely tunable green laser emission using the coumarin 545 tetramethyl dye as the gain medium.[2][4] Journal of Optics A: Pure and Applied Optics. Source:[1]

  • PubChem Compound Summary. (2023). Coumarin 545.[1][2][4][5] Source:[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Photostability of Coumarin 545 and Fluorescein for Advanced Fluorescence Applications

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of a fluorophore is a critical decision that can significantly impact experimental outcomes. Beyond bri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of a fluorophore is a critical decision that can significantly impact experimental outcomes. Beyond brightness and spectral properties, the photostability of a dye—its resistance to photochemical degradation upon exposure to light—is a paramount consideration, particularly in applications requiring prolonged or intense illumination such as super-resolution microscopy, single-molecule tracking, and high-content screening. This guide provides an in-depth comparison of the photostability of two widely used green-emitting fluorophores: Coumarin 545 and fluorescein.

Introduction: The Critical Role of Photostability in Fluorescence-Based Assays

Photobleaching, the irreversible photochemical destruction of a fluorophore, leads to a loss of fluorescence signal and can severely limit the duration of imaging experiments and the accuracy of quantitative measurements.[1] The ideal fluorophore should exhibit a high fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons) and robust photostability.[2]

Coumarin 545 , a member of the coumarin family of dyes, is known for its use in laser applications and organic light-emitting diodes (OLEDs), where high emission yield and excellent photostability are crucial.[3] Fluorescein , a xanthene dye, has been a workhorse in fluorescence microscopy for decades due to its high absorptivity and good quantum yield in aqueous solutions. However, its susceptibility to photobleaching is a well-documented limitation.[4]

This guide will delve into the photophysical properties of both dyes, present a detailed experimental protocol for their direct photostability comparison, and discuss the underlying chemical mechanisms that govern their photostability.

Photophysical Properties: A Side-by-Side Comparison

A fundamental understanding of the photophysical properties of a fluorophore is essential for optimizing its use in any application. The table below summarizes the key spectral and physical characteristics of Coumarin 545 and fluorescein.

PropertyCoumarin 545Fluorescein
Chemical Class CoumarinXanthene
Absorption Maximum (λabs) ~473 nm (in THF)[3]~495 nm (in basic solution)
Emission Maximum (λem) ~506 nm (in THF)[3]~520 nm (in basic solution)
Molar Extinction Coefficient (ε) High (characteristic of laser dyes)~92,300 M-1cm-1 (in basic ethanol)
Fluorescence Quantum Yield (ΦF) High (up to 0.83 for some derivatives)[5]~0.9 (in basic solution)
Fluorescence Lifetime (τ) ~2.7-3.1 ns (in methanol)[6]~4 ns (deprotonated form)
Solubility Good in organic solventsGood in aqueous solutions (pH > 6)

Experimental Protocol: A Self-Validating System for Quantifying Photostability

To provide a rigorous and objective comparison of the photostability of Coumarin 545 and fluorescein, the following detailed experimental protocol is proposed. This protocol is designed to be a self-validating system, allowing researchers to generate reliable and reproducible data in their own laboratory settings.

Principle

The photostability of a fluorophore is quantified by measuring the rate of its fluorescence decay under continuous illumination. This is often expressed as the photobleaching quantum yield (ΦB), which is the probability that an excited fluorophore will undergo photochemical destruction.[2] A lower ΦB indicates higher photostability.

Materials and Reagents
  • Coumarin 545

  • Fluorescein sodium salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (spectroscopic grade)

  • High-precision spectrophotometer

  • Fluorometer or fluorescence microscope equipped with a suitable light source (e.g., laser or arc lamp), filter sets for green fluorescence, and a sensitive detector (e.g., PMT or sCMOS camera)

  • Quartz cuvettes or microscope slides and coverslips

  • Data analysis software (e.g., ImageJ, MATLAB, or Python)

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare stock solutions of Coumarin 545 in ethanol and fluorescein in PBS (pH 7.4) at a concentration of 1 mM.

    • From the stock solutions, prepare working solutions of each dye at a concentration of 1 µM in their respective solvents. Ensure the absorbance of the working solutions at their respective λabs is below 0.1 to minimize inner filter effects.

  • Instrumentation Setup:

    • For Fluorometer-based measurement:

      • Set the excitation wavelength to the λabs of the dye being tested.

      • Set the emission wavelength to the λem of the dye.

      • Use a constant excitation light intensity for all measurements.

    • For Microscope-based measurement:

      • Use an objective with a high numerical aperture (NA) for efficient light collection.

      • Select a laser line or filter set that provides excitation close to the λabs of the dyes.

      • Set the laser power or lamp intensity to a constant and moderate level to induce photobleaching over a measurable timescale.

      • Set the camera exposure time and gain to levels that provide a good signal-to-noise ratio without saturation.

  • Photobleaching Experiment:

    • Place the sample (in a cuvette for a fluorometer or on a slide for a microscope) in the instrument.

    • Begin continuous illumination of the sample.

    • Record the fluorescence intensity over time. For microscopy, this involves acquiring a time-lapse series of images.

    • Continue the measurement until the fluorescence intensity has decayed to at least 50% of its initial value.

    • Repeat the experiment for both Coumarin 545 and fluorescein under identical conditions (light intensity, solvent, temperature, etc.).

  • Data Analysis:

    • For each time point, calculate the normalized fluorescence intensity by dividing the intensity at that time by the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function (or a multi-exponential function if the decay is not mono-exponential) to determine the photobleaching rate constant (k).

    • The photobleaching quantum yield (ΦB) can be calculated using the following equation, although this requires careful calibration of the photon flux: ΦB = k / (σ * I) where k is the photobleaching rate constant, σ is the absorption cross-section, and I is the excitation light intensity.

    • For a direct comparison, the photobleaching half-life (t1/2), the time it takes for the fluorescence to decrease to 50% of its initial value, can be a more straightforward and practical metric.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Instrumentation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis prep_c Prepare 1 µM Coumarin 545 in Ethanol illuminate_c Continuous Illumination of Coumarin 545 prep_c->illuminate_c prep_f Prepare 1 µM Fluorescein in PBS (pH 7.4) illuminate_f Continuous Illumination of Fluorescein prep_f->illuminate_f setup Set Constant: - Excitation Wavelength - Light Intensity - Temperature setup->illuminate_c setup->illuminate_f record_c Record Fluorescence Intensity vs. Time illuminate_c->record_c normalize Normalize Fluorescence Intensity record_c->normalize record_f Record Fluorescence Intensity vs. Time illuminate_f->record_f record_f->normalize plot Plot Decay Curves normalize->plot fit Fit to Exponential Decay (Determine k and t½) plot->fit compare Compare Photostability fit->compare

Sources

Comparative

BODIPY vs Coumarin 545 for intracellular viscosity sensing

Executive Summary In the quantification of intracellular microviscosity ( ), the choice between BODIPY-based molecular rotors and Coumarin 545 (and its derivatives) represents a trade-off between specificity and accessib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of intracellular microviscosity (


), the choice between BODIPY-based molecular rotors  and Coumarin 545 (and its derivatives)  represents a trade-off between specificity  and accessibility .
  • BODIPY Molecular Rotors are the current "gold standard" for quantitative mapping. They operate via a pure Twisted Intramolecular Charge Transfer (TICT) mechanism with minimal solvatochromism, making them ideal for Fluorescence Lifetime Imaging Microscopy (FLIM) where viscosity is measured independent of probe concentration.

  • Coumarin 545 (C545) serves primarily as a high-quantum-yield reference dye or a polarity-sensitive probe. While capable of viscosity sensing, it suffers from significant solvatochromic interference (sensitivity to polarity), which can generate artifacts in heterogeneous cellular environments (e.g., lipid droplets vs. cytosol).

Verdict: Use BODIPY for quantitative biophysics and FLIM.[1][2] Use Coumarin only as a ratiometric reference or when polarity changes are the primary target.

Mechanism of Action: The Molecular Rotor[2][3]

Both fluorophores rely on the Twisted Intramolecular Charge Transfer (TICT) mechanism.[3] Understanding this is critical for interpreting your data.

The TICT Principle

Upon photoexcitation, the molecule enters a Locally Excited (LE) state. Two pathways compete for relaxation:

  • Radiative Decay (Fluorescence): The molecule emits a photon.

  • Non-Radiative Decay (Rotation): Intramolecular rotation (e.g., of a phenyl ring or amine group) dissipates energy as heat.

The Causality: High environmental viscosity restricts this rotation.[2][4] Therefore, Viscosity


 Fluorescence Intensity (and Lifetime). [2]
Diagram: TICT Pathway & Viscosity Dependence

TICT_Mechanism Ground Ground State (S0) LE Locally Excited State (LE) Ground->LE Absorption Excitation Excitation (hv) TICT TICT State (Twisted) LE->TICT Free Rotation (Low Viscosity) Emission Fluorescence Emission LE->Emission Restricted Rotation (High Viscosity) Heat Non-Radiative Decay (Heat) TICT->Heat Relaxation Emission->Ground Heat->Ground

Caption: The TICT mechanism. In high viscosity, the path to the TICT state is blocked, forcing relaxation via fluorescence (Green path). In low viscosity, rotation dominates (Red path).

Technical Comparison: BODIPY vs. Coumarin 545

A. Sensitivity & Specificity (The Critical Differentiator)

The Förster-Hoffmann Equation governs the relationship between fluorescence quantum yield (


) and viscosity (

):

Where

is the sensitivity coefficient.
FeatureBODIPY Rotors (e.g., meso-phenyl)Coumarin 545 / Derivatives
Viscosity Sensitivity (

)
High (0.5 – 0.8) . Strong response to steric hindrance.Moderate (0.3 – 0.6) . Often dampened by rigid structures.
Polarity Interference Low. The BODIPY core is non-polar and robust against solvatochromism. Signal changes are almost exclusively due to viscosity.High. Coumarins are classic "polarity probes." A shift in emission color (red-shift) in polar solvents can be mistaken for a viscosity change.
Excitation/Emission Tunable (Green/Red/NIR). Sharp emission peaks.Blue/Green (Ex ~460nm, Em ~545nm). Broader peaks.
Photostability Excellent. Resistant to photobleaching during long time-lapse FLIM.Good , but generally lower than BODIPY.
Cell Permeability High (Lipophilic). Easily stains lipid droplets and membranes.Variable. Often requires esterification for entry.
B. The "Artifact" Trap
  • Scenario: You are imaging a cell undergoing oxidative stress. The cytoplasm becomes more polar (due to ion influx) and slightly more viscous.

  • With Coumarin: The probe red-shifts due to polarity and brightens due to viscosity. You cannot mathematically decouple these effects easily.

  • With BODIPY: The probe brightens (or lifetime increases) due to viscosity.[2][5] The polarity change has negligible effect on the readout.

Experimental Protocols

Method A: Fluorescence Lifetime Imaging (FLIM) – Recommended for BODIPY

FLIM is the only self-validating method because fluorescence lifetime (


) is independent of probe concentration.

Workflow Diagram:

FLIM_Workflow Prep 1. Cell Preparation (Adherent cells on glass bottom dish) Stain 2. Staining (Incubate with 1-5 µM BODIPY Rotor for 20 min at 37°C) Prep->Stain Wash 3. Wash Step (Remove excess probe with PBS to reduce background) Stain->Wash Acquisition 4. FLIM Acquisition (Pulsed Laser 488nm, TCSPC detection) Wash->Acquisition Analysis 5. Phasor/Decay Analysis (Fit to mono/bi-exponential decay) Acquisition->Analysis Raw Photon Arrival Times Output 6. Viscosity Map (False-color image of Lifetime) Analysis->Output Calculate τ

Caption: Standard FLIM workflow for intracellular viscosity mapping using BODIPY rotors.

Protocol Steps:

  • Stock Solution: Dissolve BODIPY rotor in DMSO (1-5 mM). Store at -20°C.

  • Incubation: Dilute to working concentration (typically ~2 µM) in Opti-MEM or PBS. Incubate cells for 20 minutes.

    • Expert Tip: Do not use serum (FBS) during staining; albumin binds the rotor and locks it in a high-fluorescence state, creating background noise.

  • Imaging: Use a Time-Correlated Single Photon Counting (TCSPC) system.

    • Excitation: 470-490 nm (for Green BODIPY).

    • Emission Filter: 500-540 nm.

  • Calibration: Construct a calibration curve (

    
     vs. 
    
    
    
    ) using methanol/glycerol mixtures of known viscosity at the exact temperature of your live-cell experiment (viscosity is highly temperature-dependent).
Method B: Ratiometric Imaging – Required for Coumarin

Since Coumarin intensity depends on concentration, you cannot use intensity alone. You must use a ratiometric approach (e.g., dual-emission or pairing with a reference dye).

  • Dual-Dye Loading: Co-load Coumarin 545 (viscosity sensitive) with a reference dye (viscosity insensitive, e.g., Rhodamine) that has a distinct emission spectrum.

  • Calculation:

    
    
    
    • Risk:[6][5][7] Differential photobleaching or uneven compartmentalization of the two dyes will invalidate the ratio.

Supporting Data Summary

The following table synthesizes performance metrics from key photophysical studies (e.g., Kuimova et al., Phys. Chem. Chem. Phys.).

ParameterBODIPY-C10 (Rotor)Coumarin 153/545
Lifetime Range (Low

)
~0.5 ns (Water/Methanol)~2.0 ns
Lifetime Range (High

)
~5.0 - 6.0 ns (Glycerol)~3.0 - 4.0 ns
Dynamic Range 10-fold increase < 2-fold increase
Solvent Polarity Effect Negligible shift (<5 nm)Significant shift (20-40 nm)
Intracellular Localization Lipid Droplets, Mitochondria, ER (tunable)Non-specific / Cytosol

References

  • Kuimova, M. K., et al. (2008). "Imaging Intracellular Viscosity of a Single Cell during Photoinduced Cell Death." Nature Chemistry.[3][8]

    • [Link][8]

    • Significance: Establishes BODIPY as the premier rotor for FLIM-based viscosity mapping.
  • Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow." Biomolecular Engineering.

    • [Link]

    • Significance: Detailed review of the TICT mechanism and comparison of rotor classes (Coumarin vs. BODIPY).
  • Levitt, J. A., et al. (2009). "Membrane-Bound Molecular Rotors Measure Viscosity in Lipid Bilayers." Journal of Physical Chemistry B.

    • [Link]

    • Significance: Demonstrates the specificity of BODIPY rotors in heterogeneous lipid environments.
  • Nad, S., & Pal, H. (2003). "Photophysical Properties of Coumarin-153 in Polymer Solutions." Journal of Physical Chemistry A.

    • [Link]

    • Significance: Highlights the polarity/viscosity coupling issues in Coumarin deriv

Sources

Validation

Publish Comparison Guide: Cross-Validation of Coumarin 545 Microscopy

Executive Summary: The C545 Validation Imperative Coumarin 545 (C545) and its derivative C545T are pivotal fluorophores in two distinct high-stakes fields: organic light-emitting diodes (OLEDs) where they serve as high-e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C545 Validation Imperative

Coumarin 545 (C545) and its derivative C545T are pivotal fluorophores in two distinct high-stakes fields: organic light-emitting diodes (OLEDs) where they serve as high-efficiency dopants, and quantitative microscopy where C545 is emerging as a "gold standard" reference due to its record-low temperature coefficient (~0.025% per °C).

However, relying solely on microscopy to characterize C545 distribution or quantum efficiency is fraught with artifacts—specifically concentration quenching , inner-filter effects , and solvatochromic shifts that widefield or confocal systems cannot isolate alone.

This guide details the rigorous cross-validation of C545 microscopy data using Time-Correlated Single Photon Counting (TCSPC) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . We move beyond simple imaging to establish a self-validating analytical workflow.

Technical Comparison: Microscopy vs. Analytical Alternatives

To validate microscopic data, one must correlate spatial intensity with bulk physical properties. The following table contrasts C545 microscopy (specifically Fluorescence Lifetime Imaging - FLIM) with its validation counterparts.

Table 1: Comparative Technical Specifications
FeatureC545 Microscopy (FLIM/Confocal) Bulk TCSPC Spectroscopy LC-MS/MS (Quantification)
Primary Readout Spatial Distribution (x,y,z), Local Lifetime (

)
Ensemble Average Lifetime (

), Quantum Yield (

)
Absolute Concentration (

), Purity
Spatial Resolution Diffraction Limited (~200 nm)None (Bulk Cuvette/Film)None (Homogenized Sample)
Sensitivity Single Molecule to

M
nM to mMpM to nM (High Sensitivity)
Key Artifact Photobleaching, Reabsorption (Inner Filter)Solvent Impurities, AggregationMatrix Effects (Ion Suppression)
Validation Role The Test Method The Temporal Standard The Chemical Standard

Cross-Validation Workflow: The "Triangulation" Protocol

Scientific integrity requires that we do not trust the image alone. We must "triangulate" the truth by checking the Temporal Fidelity (via TCSPC) and the Chemical Quantity (via LC-MS).

Diagram 1: The C545 Cross-Validation Architecture

C545_Validation cluster_Microscopy Technique A: Microscopy cluster_Spec Technique B: Spectroscopy cluster_Chem Technique C: Analytical Chem Sample C545 Doped Sample (OLED Film or Tissue) FLIM FLIM Imaging (Spatial u03C4 Map) Sample->FLIM TCSPC Bulk TCSPC (Ensemble u03C4) Sample->TCSPC Extraction Solvent Extraction Sample->Extraction Validation Data Correlation (Pass/Fail) FLIM->Validation Local u03C4 IntMap Intensity Map IntMap->Validation Intensity Integral TCSPC->Validation Ref u03C4 SpecShift Spectral Shift (Solvatochromism) SpecShift->FLIM Correction Factor LCMS LC-MS/MS (Absolute [C]) Extraction->LCMS LCMS->Validation Total Mass

Caption: Workflow triangulating C545 spatial data with temporal (TCSPC) and chemical (LC-MS) ground truths.

Detailed Experimental Protocols

Protocol A: Lifetime Cross-Validation (FLIM vs. Bulk TCSPC)

Objective: Confirm that local variations in C545 fluorescence lifetime observed in microscopy are due to environmental changes (viscosity/polarity) and not instrumental response function (IRF) drift.

  • Preparation:

    • Prepare a C545 standard solution in Ethanol (

      
       M).
      
    • Prepare the experimental sample (e.g., C545-doped PMMA film or stained cell culture).

  • Bulk Measurement (The Anchor):

    • Load standard into a quartz cuvette.

    • Measure decay using a TCSPC spectrometer (e.g., Edinburgh Instruments or PicoQuant).

    • Crucial Step: Fit the decay to a mono-exponential function. C545 in ethanol should yield

      
       ns. This is your Global Reference .
      
  • Microscopy Measurement (The Test):

    • Calibrate the FLIM system IRF using a quenched dye (Rose Bengal) or SHG crystal.

    • Acquire the FLIM map of the experimental sample.[1]

    • Extract the average lifetime of a Region of Interest (ROI) known to be homogeneous.

  • Validation Logic:

    • If

      
       deviates from 
      
      
      
      by
      
      
      in a non-perturbing solvent, the microscope's photon counting linearity is compromised (pile-up effect).
    • Correction: Reduce laser power until

      
       matches 
      
      
      
      .
Protocol B: Concentration Validation (Intensity vs. LC-MS/MS)

Objective: Verify that fluorescence intensity maps linearly represent C545 concentration, ruling out aggregation-induced quenching (ACQ).

  • Imaging:

    • Acquire a quantitative confocal stack of the C545-doped sample.

    • Integrate the total fluorescence intensity (

      
      ) over the volume.
      
  • Extraction:

    • Dissolve the exact same sample (or a technical replicate) in a compatible solvent (e.g., Acetonitrile for OLED films).

    • Spike with an internal standard (e.g., Coumarin 153) to account for extraction loss.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX).

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

    • Detection: Multiple Reaction Monitoring (MRM) mode.[2][3][4] Monitor transition

      
       300 
      
      
      
      fragment ions (specific to C545 structure).
  • Correlation:

    • Plot

      
       (Microscopy) vs. Mass (LC-MS).
      
    • Pass Criteria:

      
      .
      
    • Fail: Non-linearity indicates "Inner Filter Effect" (sample too concentrated) or ACQ.

Expert Insights: Causality & Troubleshooting

Why C545? The Temperature Factor

Unlike Rhodamine B, which is highly temperature-sensitive (


 change per °C), Coumarin 545 is temperature-inert  in many solvents.
  • Scientific Implication: In cross-validation, if you see intensity fluctuations in C545 microscopy, they are likely due to local concentration gradients or solvation dynamics , not thermal heating from the excitation laser. This makes C545 an excellent control for validating the thermal stability of a microscope stage.

The Solvatochromic Trap

C545 exhibits significant solvatochromism (spectral shift based on polarity).

  • The Risk: A standard widefield microscope with a fixed emission filter (e.g., 520/40 nm) might "lose" signal if the C545 emission shifts red (into the 560 nm range) due to a polarity change, interpreting this as a drop in concentration.

  • The Fix: Always validate using a Spectral Detector (Lambda Scan) or compare with Bulk Fluorescence Spectra in the specific solvent/matrix used.

References

  • Royal Society of Chemistry. (2015). Coumarin 545: an emission reference dye with a record-low temperature coefficient.[5][6][7] Analyst. Retrieved from [Link]

  • National Institutes of Health (PMC). (2006). Fluorescence Lifetime Measurements and Biological Imaging. Retrieved from [Link]

  • MDPI. (2016). Simultaneous Determination of Coumarin and Its Derivatives by LC-MS/MS. Molecules. Retrieved from [Link]

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to Managing Spectral Overlap: Coumarin 545 and Common Fluorophores

For researchers, scientists, and drug development professionals engaged in multicolor fluorescence imaging, the careful selection of fluorophores is paramount to generating clear, quantifiable, and reliable data. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in multicolor fluorescence imaging, the careful selection of fluorophores is paramount to generating clear, quantifiable, and reliable data. This guide provides an in-depth technical analysis of Coumarin 545, a versatile fluorophore, and its spectral compatibility with other commonly used dyes. We will explore the nuances of spectral overlap, the potential for Förster Resonance Energy Transfer (FRET), and provide actionable protocols to mitigate experimental artifacts like bleed-through.

Part 1: Spectral Characteristics of Coumarin 545

Coumarin 545 (C545) is a member of the coumarin family of fluorescent dyes, which are widely used as fluorescent probes and laser dyes.[1] Coumarins are known for their high emission yields, excellent photostability, and broad absorption range.[1] C545 is particularly noted for its application as a green-emitting dopant in highly-efficient OLED devices.[1]

The utility of any fluorophore is defined by its unique spectral properties. For Coumarin 545, these key characteristics determine its optimal use in experimental design.

PropertyValueSignificance in Experimental Design
Excitation Maximum (λex) ~473-496 nmDictates the optimal laser line or filter for excitation. The 488 nm laser line is a common and efficient choice.
Emission Maximum (λem) ~506-545 nmDetermines the appropriate emission filter to capture the peak fluorescence signal.
Molar Extinction Coefficient (ε) ~5.8 x 10^4 L mol⁻¹ cm⁻¹ (in THF)[2]A measure of how strongly the dye absorbs light at its excitation maximum. A higher value indicates a brighter signal for a given concentration.
Quantum Yield (Φ) High (approaching 1 in some polymer matrices)[3]Represents the efficiency of converting absorbed light into emitted fluorescence. A high quantum yield contributes to a brighter signal.

Note: Spectral properties can be solvent-dependent. The provided values are typical ranges.

Part 2: Comparative Analysis of Spectral Overlap

In multicolor fluorescence experiments, spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to two primary issues:

  • Emission Bleed-through (Crosstalk): The fluorescence from a brighter fluorophore "bleeds" into the detection channel of a dimmer fluorophore, leading to false-positive signals.[4][5]

  • Cross-excitation: A single excitation source excites multiple fluorophores simultaneously, which can complicate the interpretation of results.

Below is a comparison of Coumarin 545 with other common fluorophores to anticipate potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with Coumarin 545 (Em: ~545 nm)
Coumarin 545 ~473-496 ~506-545 -
FITC (Fluorescein) ~491[6]~516[6]High. Significant overlap in both excitation and emission. Difficult to separate without spectral imaging and unmixing.
Alexa Fluor 488 ~495~519High. Very similar spectral properties to FITC, posing a significant challenge for simultaneous use with C545.
TRITC (Tetramethylrhodamine) ~557~576Moderate. The emission of C545 overlaps with the excitation of TRITC, creating a potential FRET pair.
Cy3 ~550~570Moderate. Similar to TRITC, the emission of C545 overlaps with the excitation of Cy3, suggesting potential for FRET.
Alexa Fluor 546 ~556~573Moderate. The emission of C545 shows considerable overlap with the excitation spectrum of Alexa Fluor 546.

Note: The Alexa Fluor dye series offers a wide range of alternatives with varying spectral properties.[7][8]

Part 3: The FRET Consideration - A Special Case of Spectral Overlap

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor".[9][10] This transfer occurs when the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, and the two molecules are in close proximity (typically within 10 nm).[9][11] FRET is a powerful tool for studying molecular interactions.[10][12]

Given its emission spectrum, Coumarin 545 can act as a FRET donor to fluorophores like TRITC, Cy3, and Alexa Fluor 546 , whose excitation spectra overlap with Coumarin 545's emission.

Caption: FRET mechanism between a donor and an acceptor fluorophore.

Part 4: Experimental Protocol for Quantifying and Correcting Spectral Bleed-through

To ensure data integrity in multicolor imaging, it is crucial to quantify and correct for spectral bleed-through. This protocol outlines a self-validating method using single-stained controls.

Objective: To create a "spectral bleed-through matrix" to correct for crosstalk in dual-color imaging experiments involving Coumarin 545 and a second fluorophore (e.g., Cy3).
Materials:
  • Microscope with appropriate filters for Coumarin 545 and the second fluorophore.

  • Three sets of slides or wells:

    • Unstained Control: Cells or tissue prepared identically but without any fluorescent labels.

    • Coumarin 545 Only Control: Labeled only with Coumarin 545.

    • Second Fluorophore Only Control (e.g., Cy3): Labeled only with the second fluorophore.

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).[13]

Protocol Steps:
  • Image Acquisition Setup:

    • Rationale: Consistent imaging parameters are essential for accurate bleed-through correction.

    • Set the excitation and emission filters for both channels (e.g., Channel 1 for Coumarin 545, Channel 2 for Cy3).

    • Determine the optimal exposure time and gain for each channel using the single-stained positive controls. The goal is to have a bright signal without saturation.

    • Crucially, these settings must remain constant for all subsequent image acquisitions.

  • Image Unstained Control:

    • Rationale: This step measures the level of autofluorescence in the sample.

    • Acquire images of the unstained sample in both Channel 1 and Channel 2.

  • Image Single-Stained Controls:

    • Rationale: This is the core of the bleed-through measurement.

    • Coumarin 545 Control: Acquire an image of the Coumarin 545-only sample in both Channel 1 and Channel 2. The signal detected in Channel 2 is the bleed-through from Coumarin 545 into the Cy3 channel.

    • Cy3 Control: Acquire an image of the Cy3-only sample in both Channel 1 and Channel 2. The signal in Channel 1 represents the bleed-through from Cy3 into the Coumarin 545 channel.

  • Calculate Bleed-through Coefficients:

    • Rationale: To quantify the percentage of signal that bleeds from one channel to another.

    • For the Coumarin 545 bleed-through into the Cy3 channel:

      • In the image of the Coumarin 545-only sample, measure the mean fluorescence intensity in a region of interest (ROI) in both Channel 1 (I_C545_in_Ch1) and Channel 2 (I_C545_in_Ch2).

      • Subtract the mean autofluorescence for each channel.

      • Bleed-through coefficient (C545 -> Cy3) = (I_C545_in_Ch2) / (I_C545_in_Ch1)

    • Repeat the process for the Cy3-only sample to calculate the Cy3 -> C545 bleed-through coefficient.

  • Correct Experimental Images:

    • Rationale: Apply the calculated coefficients to your dual-labeled experimental images.[13]

    • Acquire images of your dual-labeled sample in both channels.

    • Corrected C545 Image = (Raw C545 Image) - (Cy3 -> C545 coeff.) * (Raw Cy3 Image)

    • Corrected Cy3 Image = (Raw Cy3 Image) - (C545 -> Cy3 coeff.) * (Raw C545 Image)

Caption: Workflow for spectral bleed-through correction.

Conclusion

Coumarin 545 is a bright and photostable fluorophore with broad applications. However, its use in multicolor imaging requires careful consideration of its spectral properties to avoid artifacts. By understanding the principles of spectral overlap and FRET, and by implementing rigorous experimental controls to correct for bleed-through, researchers can confidently incorporate Coumarin 545 into their imaging protocols and generate high-quality, reproducible data. The choice of fluorophores should always be guided by the specific instrumentation available and the biological question at hand, with an emphasis on minimizing spectral overlap whenever possible.[5]

References

  • Mao, D., Liu, X., Qiao, Q., Yin, W., Zhao, M., Cole, J. M., Cui, J., & Xu, Z. (2014). Coumarin 545: an emission reference dye with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements. Analyst, 139(17), 4251–4255. [Link]

  • Mao, D., Liu, X., Qiao, Q., Yin, W., Zhao, M., Cole, J. M., Cui, J., & Xu, Z. (2014). Coumarin 545: An Emission Reference Dye With a Record-Low Temperature Coefficient for Ratiometric Fluorescence Based Temperature Measurements. PubMed. [Link]

  • Ali, S., Hussain, D., & Ali, F. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]

  • Argonne National Laboratory. (n.d.). Coumarin 545: an Emission Reference Dye with a Record-low Temperature Coefficient for Ratiometric Fluorescence Based Temperature Measurements.[Link]

  • FluoroFinder. (n.d.). RealBlue 545 Dye Profile. [Link]

  • Unknown Source. (n.d.). Fluorochromes Description.
  • Evident Scientific. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. [Link]

  • Mao, D., Liu, X., Qiao, Q., Yin, W., Zhao, M., Cole, J. M., Cui, J., & Xu, Z. (2014). Supplementary Information for: Coumarin 545: an emission reference with a record-low temperature coefficient for ratiometric fluorescence based temperature measurements. The Royal Society of Chemistry. [Link]

  • SFA. (2019). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. [Link]

  • Borisov, S. M., & Wolfbeis, O. S. (2016). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. PubMed Central. [Link]

  • Izquierdo, M. A., Licha, K., & Waller, U. (2016). Two-photon FRET pairs based on coumarin and DBD dyes. RSC Publishing. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. [Link]

  • Lelek, M., Valley, C. C., & Zimmer, C. (2015). Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy. PubMed Central. [Link]

  • T-B., S., & S., W. O. (2009). Coumarin meets fluorescein: a Förster resonance energy transfer enhanced optical ammonia gas sensor. Analyst. [Link]

  • Scientific Volume Imaging. (n.d.). BleedThrough. [Link]

  • The Journal of Cell Biology. (2020, March 31). Fluorescence Filters: Imaging Multiple Fluorophores & Dealing with Bleed-through [Video]. YouTube. [Link]

  • Oregon Medical Laser Center. (n.d.). Coumarin 1. [Link]

  • Nikon's MicroscopyU. (n.d.). Dual Band Excitation: FITC-TRITC. [Link]

  • Med School Made Easy. (2022, November 8). FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation [Video]. YouTube. [Link]

  • Le, T. H., & Schulman, B. A. (2024). Using Förster Resonance Energy Transfer (FRET) to Understand the Ubiquitination Landscape. PubMed. [Link]

  • ResearchGate. (n.d.). Absorption and emission spectra of Fluorescein, Cy3, and Cy5. Laser... [Diagram]. [Link]

  • FluoroFinder. (2024, March 20). Expansion of Fluorophores for Spectral Flow Cytometry. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coumarin 545
Reactant of Route 2
Reactant of Route 2
Coumarin 545
© Copyright 2026 BenchChem. All Rights Reserved.